ORM-10962
Description
a selective inhibitor of the Na+-Ca2+ exchanger (NCX) in cardiac myocytes
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-[6-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c31-22-12-14-30(15-13-22)18-26(32)29-21-7-11-27(28-17-21)33-23-8-10-25-20(16-23)6-9-24(34-25)19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,22,24,31H,6,9,12-15,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGUBLDTYLMRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)NC(=O)CN4CCC(CC4)O)OC1C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ORM-10962: A Selective Sodium-Calcium Exchanger (NCX) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). Its mechanism of action centers on the modulation of intracellular calcium levels by blocking the extrusion of calcium ions from the cardiomyocyte. This activity has significant implications for cardiac electrophysiology, demonstrating antiarrhythmic effects, particularly in the context of cardiac alternans and sinoatrial node function. This technical guide provides a comprehensive overview of the pharmacodynamics, experimental validation, and cellular signaling pathways associated with this compound, based on preclinical research. All quantitative data is presented in a structured format, and key experimental methodologies are detailed. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its core mechanism. It is important to note that extensive research has focused on its interaction with the sodium-calcium exchanger, and there is no scientific evidence to suggest that this compound has any significant activity at the sigma-1 receptor.
Core Mechanism of Action: Selective NCX Inhibition
This compound exerts its pharmacological effects through the selective inhibition of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis in cardiomyocytes. The NCX is a bidirectional transmembrane protein that facilitates the transport of three sodium ions (Na⁺) in exchange for one calcium ion (Ca²⁺). The direction of transport is dependent on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺.
-
Forward Mode (Ca²⁺ extrusion): Under normal physiological conditions during diastole, the NCX primarily operates in the forward mode, extruding Ca²⁺ from the cell to maintain low intracellular calcium concentrations.
-
Reverse Mode (Ca²⁺ entry): The reverse mode, where Ca²⁺ enters the cell, can be triggered by elevations in intracellular Na⁺ or significant membrane depolarization.
This compound has been shown to be a potent inhibitor of both the forward and reverse modes of the NCX.[1] This inhibition leads to a net increase in intracellular calcium concentration.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound's inhibitory activity on the sodium-calcium exchanger.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| IC₅₀ (Forward Mode) | 55 nM | Dog Ventricular Myocytes | Membrane potential at -80 mV | [1] |
| IC₅₀ (Reverse Mode) | 67 nM | Dog Ventricular Myocytes | Membrane potential at +20 mV | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the sodium-calcium exchanger in cardiomyocyte calcium handling and the point of intervention for this compound.
Experimental Protocols
Assessment of NCX Current Inhibition in Canine Ventricular Myocytes
Objective: To determine the concentration-dependent inhibitory effect of this compound on both forward and reverse modes of the NCX current.
Methodology:
-
Cell Isolation: Single ventricular myocytes were enzymatically isolated from canine hearts.
-
Electrophysiology: Whole-cell patch-clamp technique was employed to record membrane currents.
-
NCX Current Isolation: Specific voltage protocols and ionic solutions were used to isolate the NCX current from other membrane currents. The forward mode was typically measured at negative membrane potentials (e.g., -80 mV), and the reverse mode at positive potentials (e.g., +20 mV).
-
Drug Application: this compound was applied at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the bath solution.[1]
-
Data Analysis: The reduction in NCX current amplitude at each concentration was measured to calculate the IC₅₀ values.
Evaluation of Anti-Alternans Effect in Canine Papillary Muscle
Objective: To investigate the effect of this compound on cardiac alternans, which are beat-to-beat alternations in action potential duration (APD) and are precursors to arrhythmias.
Methodology:
-
Tissue Preparation: Papillary muscles were dissected from canine hearts and mounted in a tissue bath superfused with Tyrode's solution.
-
Electrophysiological Recording: Sharp microelectrodes were used to record intracellular action potentials.
-
Induction of Alternans: Rapid pacing protocols with decreasing cycle lengths were applied to induce APD alternans.
-
Drug Perfusion: After establishing baseline alternans, this compound (e.g., 1 µM) was added to the superfusate.[2][3]
-
Data Analysis: The magnitude of APD alternans before and after drug application was quantified and compared.
The following diagram outlines the general workflow for these types of experiments.
Selectivity Profile
A key feature of this compound is its high selectivity for the NCX. Studies have shown that even at concentrations up to 1 µM, this compound does not significantly affect other major cardiac ion channels, including:[4]
-
L-type Ca²⁺ current (ICaL)
-
Rapid delayed rectifier potassium current (IKr)
-
Slow delayed rectifier potassium current (IKs)
-
Inward rectifier potassium current (IK1)
-
Transient outward potassium current (Ito)
-
Sodium current (INa)
-
Sodium-potassium pump current (INa/K)
-
Funny current (If)[4]
While this compound does not directly block the L-type calcium current, it has been observed to indirectly reduce it, likely through calcium-dependent inactivation mechanisms.[2][3]
Therapeutic Implications
The selective inhibition of the sodium-calcium exchanger by this compound has several potential therapeutic applications in cardiology. By attenuating cardiac alternans, this compound may reduce the substrate for ventricular arrhythmias.[2][3][5] Furthermore, its modulatory effects on sinoatrial node pacemaking suggest a role in regulating heart rate.[1][4] The ability of this compound to suppress delayed afterdepolarizations (DADs), which are linked to triggered arrhythmias, further underscores its antiarrhythmic potential.[6] The high selectivity of this compound minimizes the risk of off-target effects that can complicate treatment with less selective ion channel blockers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
ORM-10962: A Selective Sodium-Calcium Exchanger (NCX) Inhibitor for Cardiovascular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical regulator of intracellular calcium homeostasis in cardiac myocytes and other excitable cells. Its high selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX and a potential therapeutic agent for cardiovascular diseases such as cardiac arrhythmias. This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the sodium-calcium exchanger (NCX). NCX is a bidirectional transmembrane protein that plays a crucial role in cellular calcium homeostasis by extruding one Ca²⁺ ion in exchange for the entry of three Na⁺ ions (forward mode) or reversing to allow Ca²⁺ entry and Na⁺ extrusion (reverse mode), depending on the transmembrane electrochemical gradients for these ions. By inhibiting both modes of NCX, this compound modulates intracellular calcium and sodium concentrations, thereby influencing cardiac myocyte contractility, electrical activity, and pacemaker function.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Species/Cell Type | Reference |
| IC₅₀ (Forward Mode) | 55 nM | Dog Ventricular Myocytes | [1][2][3][4] |
| IC₅₀ (Reverse Mode) | 67 nM | Dog Ventricular Myocytes | [1][2][3][4] |
| Concentration for ~90% Forward Mode Inhibition | 1 µM | Canine Ventricular Myocytes | [5] |
Table 1: Inhibitory Potency of this compound on NCX
| Ion Channel/Transporter | Effect of 1 µM this compound | Species/Cell Type | Reference |
| L-type Ca²⁺ Current (I_CaL) | No significant change | Canine Ventricular Myocytes | [3] |
| Inward Rectifier K⁺ Current (I_K1) | No influence | Not Specified | [3][5] |
| Rapid Delayed Rectifier K⁺ Current (I_Kr) | No influence | Not Specified | [3][5] |
| Slow Delayed Rectifier K⁺ Current (I_Ks) | No influence | Not Specified | [3][5] |
| Transient Outward K⁺ Current (I_to) | No influence | Not Specified | [3][5] |
| Late Na⁺ Current (I_NaL) | No influence | Not Specified | [3] |
| Na⁺/K⁺ Pump Current | No influence | Not Specified | [3][5] |
| Funny Current (I_f) | Not altered | Rabbit Sinoatrial Node Cells | [5][6] |
Table 2: Selectivity Profile of this compound
| Parameter | Effect of this compound | Experimental Model | Reference |
| Ventricular Extrasystoles | ~50% delay in development | Anesthetized Guinea Pigs (Ouabain-induced) | [1][3] |
| Ventricular Tachycardia | ~30% delay in development | Anesthetized Guinea Pigs (Ouabain-induced) | [1][3] |
| Delayed Afterdepolarizations (DADs) | Significantly decreased amplitude | Canine Purkinje Fibers (Digoxin-induced) | [3] |
| Ischemia-Reperfusion Induced Arrhythmias | No significant effect | Anesthetized Rats | [7] |
| Cardiac Alternans (APD and Ca²⁺ Transient) | Attenuated | Canine Papillary Muscle & Ventricular Myocytes | [8][9][10][11] |
| Sinoatrial Node Firing Rate | Slightly decreased | Rabbit Sinoatrial Node Tissue | [6] |
| Diastolic Ca²⁺ Level | Marked increase | Rabbit Sinoatrial Node Cells | [5][6][12][13] |
| Ca²⁺ Transient Amplitude | Increased | Rabbit Sinoatrial Node Cells | [5][6][12][13] |
| Action Potential Duration (APD) | Unaltered | Canine Ventricular Myocytes | [4][7] |
| Effective Refractory Period | Increased | Not Specified | [4][7] |
Table 3: In Vitro and In Vivo Electrophysiological and Antiarrhythmic Effects of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.
Measurement of NCX Current in Isolated Cardiomyocytes
Objective: To determine the inhibitory effect of this compound on both forward and reverse modes of the NCX current (I_NCX).
Cell Preparation:
-
Single ventricular myocytes are enzymatically isolated from canine hearts.[14]
-
The hearts are perfused with a Ca²⁺-free solution followed by a collagenase-containing solution to digest the extracellular matrix.[8]
-
The digested tissue is then mechanically dispersed to yield individual myocytes.[8]
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed to measure ionic currents.[3]
-
To isolate I_NCX, other major ionic currents are blocked pharmacologically. This includes Na⁺, Ca²⁺, and K⁺ channels, as well as the Na⁺/K⁺ pump.[14][15]
-
A specific voltage ramp protocol is applied to the cell to elicit both inward and outward I_NCX. A typical protocol involves a descending ramp from +20 mV to -80 mV.[14][15]
-
This compound is applied at various concentrations to the superfusion solution.
-
The remaining current after application of a non-selective NCX blocker (e.g., 10 mM NiCl₂) is considered the background leak current and is subtracted from all recordings.[14][15]
-
The concentration-response curve is then constructed to determine the IC₅₀ values for both inward (forward mode) and outward (reverse mode) currents.[14]
Measurement of Calcium Transients in Isolated Cardiomyocytes
Objective: To assess the impact of this compound on intracellular calcium dynamics.
Methodology:
-
Isolated cardiac myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[8][9][10][11]
-
The cells are placed in a recording chamber on the stage of an inverted microscope equipped for fluorescence microscopy.[8]
-
The myocytes are field-stimulated at a defined frequency (e.g., 1 Hz) to elicit regular Ca²⁺ transients.[14][15]
-
Fluorescence intensity, which is proportional to the intracellular Ca²⁺ concentration, is recorded over time.
-
After establishing a baseline recording, this compound is added to the perfusion solution.
-
Changes in diastolic Ca²⁺ levels and the amplitude of the Ca²⁺ transients are quantified.[13]
Action Potential Recording in Multicellular Preparations
Objective: To evaluate the effects of this compound on the cardiac action potential.
Preparation:
-
Multicellular preparations, such as canine papillary muscles or rabbit sinoatrial node tissue, are dissected and mounted in an organ bath.[5][6][8]
-
The preparation is continuously superfused with oxygenated Tyrode's solution at a physiological temperature.
-
The tissue is stimulated at a constant cycle length.
Recording:
-
Standard glass microelectrodes filled with 3 M KCl are used to impale individual cells and record transmembrane action potentials.[8][9][10][11]
-
Various action potential parameters are measured, including duration at different levels of repolarization (e.g., APD₉₀), amplitude, and resting membrane potential.
-
The effects of this compound are assessed by comparing these parameters before and after drug application.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound action on the Sodium-Calcium Exchanger (NCX).
Caption: Workflow for measuring NCX current using patch-clamp electrophysiology.
Caption: Role of NCX in sinoatrial node pacemaking and the effect of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of the sodium-calcium exchanger. Its well-characterized pharmacological profile makes it an invaluable tool for dissecting the roles of NCX in cardiac physiology and pathophysiology. The data presented herein, including its inhibitory constants, selectivity over other ion channels, and its effects in various preclinical models of cardiac function and arrhythmia, provide a solid foundation for its use in research and as a potential lead compound for the development of novel antiarrhythmic therapies. The detailed experimental protocols offer a guide for researchers aiming to investigate NCX function using this selective inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. physoc.org [physoc.org]
- 4. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 14. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
Pharmacological Profile of ORM-10962: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, potency, selectivity, and effects on cardiac electrophysiology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are included to support further research and development.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the selective inhibition of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiomyocytes. The NCX operates in two primary modes: a forward (calcium efflux) mode and a reverse (calcium influx) mode. This compound has been demonstrated to inhibit both modes of NCX operation.[1][2] By blocking the NCX, this compound modulates intracellular calcium levels, thereby influencing cardiac contractility and electrophysiology.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: Potency of this compound on Sodium-Calcium Exchanger (NCX)
| Parameter | Species | Tissue/Cell Type | Value (nM) | Reference |
| IC50 (Forward Mode) | Dog | Ventricular Myocytes | 55 | [1] |
| IC50 (Reverse Mode) | Dog | Ventricular Myocytes | 67 | [1] |
-
IC50: The half maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the target's activity.
Table 2: Selectivity Profile of this compound
| Ion Channel/Transporter | Species | Tissue/Cell Type | Effect at 1 µM | Reference |
| L-type Ca2+ Current (ICaL) | Not Specified | Not Specified | No direct effect | [3] |
| Peak Na+ Current (INa) | Not Specified | Not Specified | No significant effect | |
| Na+/K+ Pump | Not Specified | Not Specified | No significant effect | |
| Rapid Delayed Rectifier K+ Current (IKr) | Not Specified | Not Specified | No significant effect | |
| Slow Delayed Rectifier K+ Current (IKs) | Not Specified | Not Specified | No significant effect | |
| Transient Outward K+ Current (Ito) | Not Specified | Not Specified | No significant effect | |
| Inward Rectifier K+ Current (IK1) | Not Specified | Not Specified | No significant effect |
Key Pharmacological Effects
Antiarrhythmic Properties
This compound has demonstrated significant antiarrhythmic potential, primarily through two mechanisms:
-
Attenuation of Cardiac Alternans: this compound effectively reduces repolarization alternans, which are beat-to-beat oscillations in action potential duration that can create a substrate for arrhythmias.[3][4] This effect is observed in both action potential duration and calcium transient amplitude.[3][4] The proposed mechanism involves a reduction in the refractoriness of sarcoplasmic reticulum calcium release.[3]
-
Suppression of Delayed Afterdepolarizations (DADs): DADs are abnormal depolarizations that occur after the repolarization of an action potential and can trigger arrhythmias. This compound has been shown to suppress DADs induced by agents like digitalis.
Effects on Cardiac Electrophysiology
Studies have shown that this compound can increase the post-repolarization refractoriness in cardiac tissue, which may contribute to its antiarrhythmic effects.[3] This is thought to be an indirect consequence of its primary action on the NCX, potentially mediated by a reduction in L-type calcium current.[3]
Experimental Protocols
Measurement of NCX Current Inhibition
This protocol is adapted from studies on canine ventricular myocytes.
Objective: To determine the inhibitory effect of this compound on the NCX current.
Materials:
-
Isolated canine ventricular myocytes.
-
Patch-clamp setup with whole-cell configuration.
-
External solution (Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 NaCl, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
-
NiCl2 (for blocking NCX current to establish baseline).
Procedure:
-
Establish a whole-cell patch-clamp recording on a ventricular myocyte.
-
Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit membrane currents.
-
Record baseline currents.
-
Apply a high concentration of NiCl2 (e.g., 5-10 mM) to block the NCX current and record the remaining currents. The difference between the baseline and the NiCl2-insensitive current represents the total NCX current.
-
Wash out the NiCl2 and allow the current to recover.
-
Apply different concentrations of this compound to the external solution.
-
At each concentration, apply the same voltage ramp protocol and record the currents.
-
The this compound-sensitive current is calculated by subtracting the current in the presence of the drug from the control current.
-
Plot the concentration-response curve to determine the IC50 value.
Induction and Measurement of Cardiac Alternans
This protocol is based on studies using canine papillary muscle preparations.
Objective: To assess the effect of this compound on pacing-induced cardiac alternans.
Materials:
-
Canine papillary muscle preparations.
-
Tissue bath with superfusion system.
-
Krebs-Henseleit solution gassed with 95% O2 / 5% CO2.
-
Microelectrodes for intracellular action potential recording.
-
Pacing electrodes and stimulator.
-
This compound stock solution.
Procedure:
-
Mount the papillary muscle preparation in the tissue bath and superfuse with oxygenated Krebs-Henseleit solution at 37°C.
-
Impale a cell with a microelectrode to record intracellular action potentials.
-
Pace the preparation at a baseline cycle length (e.g., 1000 ms).
-
Induce alternans by progressively decreasing the pacing cycle length (e.g., in steps of 20 ms (B15284909) every 30 seconds) until a stable alternans pattern is observed.
-
Record action potentials for a defined period to quantify the magnitude of alternans (beat-to-beat difference in action potential duration).
-
Superfuse the preparation with a solution containing this compound at the desired concentration.
-
After a sufficient equilibration period, repeat the pacing protocol to induce alternans.
-
Record action potentials and quantify the magnitude of alternans in the presence of the drug.
-
Compare the magnitude of alternans before and after drug application.
In Vivo Model of Digitalis-Induced Arrhythmia
This protocol is based on studies in anesthetized guinea pigs.
Objective: To evaluate the antiarrhythmic effect of this compound against arrhythmias induced by a cardiac glycoside.
Materials:
-
Guinea pigs.
-
Anesthetic (e.g., pentobarbital).
-
Surgical instruments for cannulation of a vein and artery.
-
ECG recording equipment.
-
Infusion pump.
-
Ouabain (B1677812) (a digitalis glycoside) solution.
-
This compound solution for intravenous administration.
Procedure:
-
Anesthetize the guinea pig and maintain a stable level of anesthesia.
-
Cannulate a jugular vein for drug infusion and a carotid artery for blood pressure monitoring.
-
Record a baseline ECG.
-
Administer a pre-treatment of either vehicle or this compound intravenously.
-
After the pre-treatment period, start a continuous intravenous infusion of ouabain at a constant rate.
-
Continuously monitor the ECG for the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Record the time to the onset of each type of arrhythmia.
-
Compare the time to arrhythmia onset between the vehicle-treated and this compound-treated groups.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of NCX Inhibition by this compound in a Cardiomyocyte
Caption: Inhibition of the Sodium-Calcium Exchanger (NCX) by this compound.
Diagram 2: Experimental Workflow for Assessing Anti-Alternans Effect of this compound
Caption: Workflow for evaluating the effect of this compound on cardiac alternans.
Diagram 3: Logical Relationship in the In Vivo Arrhythmia Model
Caption: Logical flow of the in vivo arrhythmia experiment.
Summary and Future Directions
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the sodium-calcium exchanger. Its high potency and selectivity make it a promising candidate for further investigation as a potential antiarrhythmic agent. Future research should focus on obtaining a comprehensive pharmacokinetic and pharmacodynamic profile, including detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies and direct binding affinity assays (e.g., radioligand binding to determine the Kd). Further elucidation of its effects in various models of cardiac disease will be crucial in defining its therapeutic potential.
References
ORM-10962 and Cardiac Alternans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cardiac alternans, a beat-to-beat alternation in the amplitude of the action potential and calcium transient, is a significant precursor to life-threatening arrhythmias. The selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962, has emerged as a promising pharmacological agent for the attenuation of cardiac alternans. This technical guide provides an in-depth analysis of the mechanism of action of this compound in the context of cardiac alternans, supported by quantitative data from key experimental studies. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction to Cardiac Alternans
Repolarization alternans, characterized by a periodic long-short oscillation of the action potential duration (APD), is a key substrate for arrhythmogenesis.[1][2][3] This electrical instability is often linked to oscillations in intracellular calcium concentration ([Ca²⁺]i), a phenomenon known as calcium transient alternans.[4] The interplay between voltage-driven and calcium-driven mechanisms is central to the pathophysiology of cardiac alternans.[5][6] Two primary hypotheses explain the development of cardiac alternans: one focusing on the restitution of the action potential, where a steep APD restitution slope can lead to alternans at high heart rates, and the other emphasizing the role of abnormal intracellular calcium handling.[5]
This compound: A Selective NCX Inhibitor
This compound is a selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2][3][7] It has been shown to inhibit both the forward and reverse modes of NCX with high selectivity, making it a valuable tool for studying the role of NCX in cardiac physiology and pathophysiology.[7][8] Notably, while this compound does not directly block the L-type calcium current (ICaL), it has been observed to indirectly reduce it, likely through calcium-dependent inactivation.[7]
Mechanism of Action of this compound in Attenuating Cardiac Alternans
The primary mechanism by which this compound attenuates cardiac alternans is through its blockade of the sodium-calcium exchanger.[1][2][3] This action leads to a reduction in the refractoriness of sarcoplasmic reticulum (SR) calcium release.[1][2][3][7] The key steps in this proposed mechanism are:
-
NCX Inhibition : this compound directly blocks the NCX.
-
Indirect Reduction of ICaL : The blockade of NCX leads to an indirect reduction in the L-type calcium current.[1][2][3]
-
Reduced SR Release Refractoriness : This combined effect reduces the beat-to-beat variability in SR calcium release, thereby stabilizing the calcium transient.[1][2][3][7]
-
Attenuation of Alternans : By stabilizing the calcium transient, this compound effectively attenuates both calcium transient alternans and the associated action potential duration alternans.[1][2][3][7]
Computer simulations have supported this mechanism, demonstrating that the anti-alternans effect of this compound is also present in a model of a heart failure cell, where the risk of alternans is elevated.[1][2][3]
References
- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cardiac Alternans Occurs through the Synergy of Voltage- and Calcium-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
ORM-10962: A Comprehensive Technical Guide to its Forward and Reverse Mode NCX Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). The document focuses on its mechanism of action, particularly its inhibition of both the forward and reverse modes of NCX, and presents key experimental data and protocols for its investigation.
Core Mechanism of Action: Dual Inhibition of NCX
This compound exerts its pharmacological effects by directly inhibiting the sodium-calcium exchanger, a critical regulator of intracellular calcium homeostasis in various cell types, most notably cardiomyocytes. A key characteristic of this compound is its ability to inhibit both the forward (calcium extrusion) and reverse (calcium influx) modes of NCX operation with high potency. This dual inhibition is crucial for its therapeutic potential in conditions associated with calcium dysregulation, such as cardiac arrhythmias.
Quantitative Pharmacological Data
The inhibitory potency of this compound on the forward and reverse modes of the NCX has been quantified in several studies. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Parameter | Value | Species/Cell Type | Reference |
| Forward Mode NCX Inhibition (IC50) | 55 nM | Dog Ventricular Myocytes | [1][2] |
| Reverse Mode NCX Inhibition (IC50) | 67 nM | Dog Ventricular Myocytes | [1][2] |
Furthermore, this compound demonstrates high selectivity for the NCX over other cardiac ion channels, a critical attribute for a therapeutic candidate, minimizing the risk of off-target effects.[3] Studies have shown that even at a concentration of 1 µM, this compound does not significantly affect a range of other ion currents, including ICa, INa, IK1, IKr, IKs, Ito, and the Na+/K+ pump current.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the sodium-calcium exchanger and a typical experimental workflow for evaluating NCX inhibitors like this compound.
Caption: Signaling pathway of the Na+/Ca2+ exchanger (NCX) and its inhibition by this compound.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
Measurement of NCX Current using Whole-Cell Patch Clamp
This protocol is adapted from studies investigating the electrophysiological effects of this compound in isolated cardiomyocytes.
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., canine).
-
Recording Configuration: The whole-cell patch-clamp technique is employed to measure transmembrane ion currents.
-
Solutions:
-
External Solution (Tyrode's solution): Typically contains (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 5 glucose; pH adjusted to 7.4 with NaOH. To isolate NCX current, other ion channels are often blocked pharmacologically (e.g., nifedipine (B1678770) for L-type Ca2+ channels, ouabain for the Na+/K+ pump).
-
Internal (Pipette) Solution: Typically contains (in mM): 120 CsCl, 20 NaCl, 10 HEPES, 5 MgATP, 10 EGTA, and a specific free Ca2+ concentration (e.g., buffered with CaCl2 to achieve a desired concentration for studying forward or reverse mode); pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol: To measure the outward (reverse mode) and inward (forward mode) NCX currents, a voltage ramp protocol is typically applied. For example, from a holding potential of -40 mV, the membrane potential is ramped to +60 mV and then to -120 mV.
-
Data Analysis: The NCX current is defined as the Ni2+-sensitive current, obtained by subtracting the current recorded in the presence of a high concentration of NiCl2 (e.g., 5 mM), a non-specific NCX blocker, from the total current. The inhibitory effect of this compound is determined by applying various concentrations of the compound and measuring the reduction in the NCX current.
Measurement of Intracellular Calcium Transients
This protocol is used to assess the impact of NCX inhibition on intracellular calcium dynamics.
-
Cell Preparation: Isolated ventricular myocytes are prepared as described above.
-
Fluorescent Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, commonly Fluo-4 acetoxymethyl (AM) ester.[4] Cells are typically incubated with Fluo-4 AM (e.g., 10 µM) for a specific duration (e.g., 20 minutes) at room temperature, followed by a wash and de-esterification period.[5]
-
Imaging: A confocal laser scanning microscope is used to excite the fluorescent dye (e.g., at 488 nm for Fluo-4) and record the emitted fluorescence (e.g., >505 nm).[5]
-
Experimental Procedure: Baseline calcium transients are recorded under electrical field stimulation. This compound is then perfused, and the changes in the amplitude and kinetics of the calcium transients are measured to determine the effect of NCX inhibition.
-
Data Analysis: Fluorescence intensity is typically expressed as a ratio (F/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
In Vivo Ouabain-Induced Arrhythmia Model
This model is used to evaluate the anti-arrhythmic potential of this compound in a whole-animal setting.
-
Animal Model: Guinea pigs are commonly used for this model.[6][7]
-
Anesthesia: Animals are anesthetized (e.g., with pentobarbital).
-
Drug Administration:
-
This compound: A pre-treatment dose of this compound (e.g., 0.3 mg/kg) is administered intravenously.[1]
-
Ouabain: Arrhythmias are induced by a continuous intravenous infusion of ouabain, a cardiac glycoside that inhibits the Na+/K+ pump, leading to intracellular calcium overload and delayed afterdepolarizations (DADs).[7]
-
-
Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset of ventricular arrhythmias, such as premature ventricular contractions (PVCs) and ventricular tachycardia (VT).
-
Data Analysis: The time to the first occurrence of PVCs and VT is recorded. The anti-arrhythmic effect of this compound is determined by comparing the arrhythmia onset times in the drug-treated group to a vehicle-treated control group.
Langendorff-Perfused Ischemia-Reperfusion Arrhythmia Model
This ex vivo model assesses the effect of this compound on arrhythmias induced by myocardial ischemia and reperfusion.
-
Heart Preparation: Hearts are excised from an appropriate animal model (e.g., rat or guinea pig) and mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[8][9]
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period.
-
Ischemia: Global or regional ischemia is induced by stopping or reducing the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is monitored for the occurrence of reperfusion-induced arrhythmias.[10]
-
-
Drug Administration: this compound is added to the perfusate before the ischemic period to evaluate its protective effects.
-
Monitoring: A pseudo-ECG is recorded to monitor heart rhythm and identify arrhythmias.
-
Data Analysis: The incidence and duration of ventricular arrhythmias during ischemia and reperfusion are quantified and compared between the this compound-treated and control groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the sodium-calcium exchanger in both physiological and pathophysiological processes. Its high potency and selectivity for both forward and reverse modes of NCX make it a promising candidate for further investigation as a therapeutic agent for conditions characterized by aberrant calcium handling, particularly cardiac arrhythmias. The experimental protocols outlined in this guide provide a framework for researchers to further explore the intricate mechanisms of action of this novel NCX inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolated paced guinea pig left atrium: a new ouabain-induced arrhythmia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerol Attenuates Ouabain-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Sodium-Calcium Exchange Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding sodium-calcium exchange (NCX) inhibitors. The sodium-calcium exchanger is a critical plasma membrane protein responsible for maintaining calcium homeostasis in a variety of cell types, particularly in excitable tissues like the heart and brain. Its dual functionality, operating in both a forward (calcium efflux) and reverse (calcium influx) mode, makes it a compelling therapeutic target for a range of cardiovascular and neurological disorders. This guide provides a comprehensive overview of the core mechanisms of NCX inhibition, quantitative data on key inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways.
The Sodium-Calcium Exchanger: A Pivotal Regulator of Cellular Calcium
The sodium-calcium exchanger (NCX) is an antiporter that facilitates the electrogenic exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺) across the plasma membrane. The direction of ion transport is dictated by the electrochemical gradients of Na⁺ and Ca²⁺ and the membrane potential.
-
Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the steep inwardly directed Na⁺ gradient drives the extrusion of Ca²⁺ from the cytoplasm. This mode is crucial for returning the cell to a resting state after excitation and preventing intracellular Ca²⁺ overload.
-
Reverse Mode (Ca²⁺ Influx): Conversely, under conditions of elevated intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse its operation, leading to Ca²⁺ entry into the cell. This reverse mode activity is often implicated in pathological conditions such as ischemia-reperfusion injury and arrhythmias.[1][2]
There are three main isoforms of NCX encoded by three distinct genes:
-
NCX1 (SLC8A1): Widely expressed, with prominent roles in the heart, kidneys, and brain.
-
NCX2 (SLC8A2): Primarily found in the brain and skeletal muscle.
-
NCX3 (SLC8A3): Also concentrated in the brain and skeletal muscle.
Therapeutic Potential of NCX Inhibitors
The ability to modulate NCX activity with small molecule inhibitors presents a promising therapeutic strategy for various diseases. By selectively targeting the forward or reverse mode of the exchanger, it is possible to address the underlying pathophysiology of several conditions.
-
Cardiovascular Diseases: In the context of heart failure and arrhythmias, upregulation of NCX1 is often observed.[3] Inhibitors that block the reverse mode of NCX can prevent the pathological Ca²⁺ influx that contributes to cellular damage during ischemia-reperfusion and the generation of delayed afterdepolarizations that trigger arrhythmias.[4][5]
-
Neurological Disorders: In the brain, reverse mode NCX activity can contribute to excitotoxicity following ischemic events. NCX inhibitors are being investigated for their neuroprotective effects in stroke and other neurodegenerative conditions.
-
Hypertension: Evidence suggests that increased Ca²⁺ influx via NCX in vascular smooth muscle cells may contribute to some forms of hypertension.[6]
Quantitative Data on Key NCX Inhibitors
The development of selective and potent NCX inhibitors has been a major focus of research. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for several key compounds against different NCX isoforms and modes of operation.
| Inhibitor | Target(s) | Mode of Inhibition | IC₅₀ | Reference(s) |
| KB-R7943 | NCX1, NCX2, NCX3 | Preferentially Reverse | 0.6 - 5.7 µM (outward/reverse) | [7] |
| NCX3 > NCX1/NCX2 | ||||
| SEA0400 | NCX1, NCX2, NCX3 | Forward and Reverse | 5 - 33 nM (Na⁺-dependent Ca²⁺ uptake) | [5] |
| 32 nM (outward), 40 nM (inward) | [5] | |||
| ORM-10962 | NCX | Forward and Reverse | 55 nM (inward/forward), 67 nM (outward/reverse) | [8] |
| SN-6 | NCX1, NCX2, NCX3 | Reverse | 2.9 µM (NCX1), 16 µM (NCX2), 8.6 µM (NCX3) | [9] |
| YM-244769 | NCX1, NCX2, NCX3 | Preferentially Reverse | 18 nM (NCX3), 68 nM (NCX1), 96 nM (NCX2) | [10] |
| SAR296968 | hNCX1, hNCX2, hNCX3 | Forward and Reverse | 74 nM (hNCX1), 23 nM (hNCX2), 129 nM (hNCX3) | [11] |
| Benzamil | NCX | - | ~100 nM | [10] |
| Bepridil | NCX | - | - | [10] |
| CGP-37157 | Mitochondrial NCX | - | 1.5 µM | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of NCX inhibitors.
Electrophysiological Measurement of NCX Current (Whole-Cell Patch Clamp)
The whole-cell patch clamp technique is the gold standard for directly measuring the electrogenic activity of NCX.
Objective: To measure the inward (forward mode) and outward (reverse mode) currents generated by NCX and to determine the inhibitory effects of test compounds.
Materials:
-
Isolated cardiomyocytes or a stable cell line expressing the NCX isoform of interest.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Perfusion system for solution exchange.
-
External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate NCX current, other channel blockers are typically added (e.g., ouabain (B1677812) to block Na⁺/K⁺-ATPase, nifedipine (B1678770) to block L-type Ca²⁺ channels, and lidocaine (B1675312) to block Na⁺ channels).
-
Internal (Pipette) Solution (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA, and a calculated amount of CaCl₂ to achieve a desired free [Ca²⁺]ᵢ (e.g., 100 nM) (pH 7.2 with CsOH). The Na⁺ concentration in the pipette solution is varied to study its effect on NCX activity.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch clamping.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
To measure NCX current, apply a voltage ramp protocol (e.g., from +80 mV to -120 mV over 500 ms).[12] This allows for the simultaneous measurement of both outward (positive potentials) and inward (negative potentials) currents.
-
Alternatively, step protocols can be used, stepping to various depolarizing and hyperpolarizing potentials.
-
-
NCX Current Isolation: The NCX current (I_NCX) is typically identified as the Ni²⁺-sensitive current. After recording baseline currents, perfuse the cell with a solution containing a high concentration of NiCl₂ (e.g., 5-10 mM), which is a non-specific but effective blocker of NCX. The difference between the total current and the Ni²⁺-insensitive current represents I_NCX.[8]
-
Inhibitor Application: After establishing a stable I_NCX recording, perfuse the cell with the external solution containing the test inhibitor at various concentrations to determine its effect on both the inward and outward components of the current.
Data Analysis:
-
Plot the current-voltage (I-V) relationship for I_NCX in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition at different voltages and concentrations.
-
Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.
Fluorescence-Based Measurement of NCX Activity
Fluorescence microscopy using calcium-sensitive dyes provides a less invasive method to assess NCX activity in a population of cells.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ) mediated by the forward and reverse modes of NCX and to assess the effects of inhibitors.
Materials:
-
Cells grown on glass-bottom dishes.
-
Fluorescence microscope with a fast-switching light source and a sensitive camera.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Normal Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Na⁺-free Solution (for inducing reverse mode): Replace NaCl with an equimolar concentration of LiCl or N-methyl-D-glucamine (NMDG).
-
Ca²⁺-free Solution (for inducing forward mode): Omit CaCl₂ and add a low concentration of EGTA (e.g., 0.1 mM).
Procedure:
-
Dye Loading:
-
Prepare a stock solution of the fluorescent dye in DMSO.
-
Dilute the dye stock in a physiological buffer (e.g., Normal Tyrode's) to a final concentration of 1-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells with dye-free buffer to remove excess extracellular dye.
-
-
Measurement of Reverse Mode Activity:
-
Perfuse the cells with Normal Tyrode's Solution to establish a baseline fluorescence signal.
-
Rapidly switch the perfusion to a Na⁺-free solution. This reversal of the Na⁺ gradient will induce the reverse mode of NCX, causing an influx of Ca²⁺ and an increase in fluorescence.
-
To test an inhibitor, pre-incubate the cells with the compound before switching to the Na⁺-free solution.
-
-
Measurement of Forward Mode Activity:
-
First, load the cells with Na⁺ by incubating them in a Ca²⁺-free, Na⁺-containing solution with a Na⁺-ionophore like monensin (B1676710) or by inhibiting the Na⁺/K⁺-ATPase with ouabain.
-
Wash out the ionophore or ouabain.
-
Rapidly switch the perfusion to a solution containing Na⁺ and Ca²⁺. The high intracellular Na⁺ will drive the forward mode of NCX, leading to Ca²⁺ extrusion and a decrease in fluorescence.
-
To test an inhibitor, apply the compound during the Ca²⁺ extrusion phase.
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. This ratiometric measurement corrects for variations in dye loading and cell thickness.
-
For Fluo-4, measure the change in fluorescence intensity (ΔF/F₀), where F is the fluorescence at any given time and F₀ is the baseline fluorescence.
-
Quantify the rate of change in the fluorescence signal as an index of NCX activity.
-
Determine the concentration-dependent inhibition of the fluorescence change by the test compound to calculate the IC₅₀.
Signaling Pathways and Experimental Workflows
The activity of the sodium-calcium exchanger is not static but is dynamically regulated by a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Upstream Regulation of NCX Activity
Several protein kinases and other signaling molecules have been shown to modulate NCX function.
Protein Kinase A (PKA), activated by β-adrenergic receptor signaling through cyclic AMP (cAMP), can phosphorylate NCX, leading to its stimulation.[1][13] In contrast, Protein Kinase C (PKC), activated by Gq-coupled G-protein-coupled receptors (GPCRs) via phospholipase C (PLC) and the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃), can phosphorylate and inhibit NCX activity.[1] Additionally, the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) can directly bind to and stimulate the exchanger.[6]
Downstream Effects of NCX-Mediated Calcium Signaling
The calcium fluxes mediated by NCX have profound effects on various downstream cellular processes, most notably excitation-contraction coupling in cardiomyocytes.
During cardiac excitation-contraction coupling, an action potential depolarizes the cell membrane, activating L-type Ca²⁺ channels and leading to a small influx of Ca²⁺. This triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) through ryanodine receptors (RyRs) in a process called calcium-induced calcium release (CICR).[5] The resulting increase in cytosolic Ca²⁺ binds to the myofilaments, initiating contraction. For relaxation to occur, Ca²⁺ must be removed from the cytosol. The forward mode of NCX plays a major role in this process, extruding Ca²⁺ from the cell, while the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps Ca²⁺ back into the SR.[11]
Experimental Workflow for NCX Inhibitor Screening
A typical workflow for the screening and characterization of novel NCX inhibitors involves a multi-step process.
The process begins with a primary high-throughput screen of a compound library using a fluorescence-based assay to identify initial "hit" compounds. These hits are then subjected to a more rigorous secondary screen using electrophysiology to confirm their activity and determine their potency (IC₅₀). Confirmed hits are further evaluated in selectivity assays to assess their effects on other ion channels and receptors to rule out off-target effects. Promising lead compounds are then advanced to in vivo studies in animal models of disease to evaluate their therapeutic efficacy and safety.
Conclusion
Sodium-calcium exchange inhibitors represent a promising class of therapeutic agents with the potential to address significant unmet medical needs in cardiovascular and neurological diseases. A thorough understanding of the fundamental biology of the exchanger, coupled with robust and reproducible experimental methodologies, is essential for the successful development of novel and selective NCX inhibitors. This guide provides a foundational framework for researchers and drug development professionals to advance the field of NCX-targeted therapeutics.
References
- 1. Differential regulation of the Na+-Ca2+ exchanger 3 (NCX3) by protein kinase PKC and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse-mode Na+/Ca2+ exchange is an important mediator of venous contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Role of Sodium-Calcium Exchanger in Modulating the Action Potential of Ventricular Myocytes From Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitation–Contraction Coupling in Na+–Ca2+ Exchanger Knockout Mice: Reduced Transsarcolemmal Ca2+ Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of forward and reverse transport of Ca2+ via Na+/Ca2+ exchangers (NCX) prevents sperm capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of ORM-10962 in Cardiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX). This technical guide provides a comprehensive overview of the preclinical investigations into its cardiological effects. The document summarizes key quantitative data, details experimental methodologies from published studies, and visually represents its mechanism of action through signaling pathway and workflow diagrams. The findings suggest that this compound's targeted inhibition of NCX presents a promising therapeutic strategy for cardiac arrhythmias, particularly those driven by calcium-handling abnormalities.
Introduction
The cardiac sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in cardiomyocytes by extruding one Ca²⁺ ion in exchange for three Na⁺ ions. Dysregulation of NCX activity is implicated in various cardiac pathologies, including arrhythmias and heart failure. This compound has emerged as a highly selective pharmacological tool to investigate the role of NCX and as a potential therapeutic agent. This guide delves into the core preclinical findings surrounding this compound in the context of cardiology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species/Model | Reference |
| IC₅₀ (Forward Mode) | 55 nM | Dog Ventricular Myocytes | [1][2][3] |
| IC₅₀ (Reverse Mode) | 67 nM | Dog Ventricular Myocytes | [1][2][3] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Condition | Effect of this compound (1 µM) | Species/Model | Reference |
| Action Potential Duration (APD) | Normal Pacing | Unaltered | Canine Ventricular Myocytes | [4] |
| APD & Ca²⁺ Transient Alternans | Rapid Pacing | Significantly decreased amplitude | Canine Ventricular Tissue & Isolated Myocytes | [4][5] |
| Effective Refractory Period | - | Increased | - | [4] |
| Delayed Afterdepolarizations (DADs) | Digoxin-induced | Significantly suppressed amplitude | Dog Right Ventricular Purkinje Fibers | [4][5] |
| Sinus Node Cycle Length | Baseline | Marginally reduced | Rabbit Sinus Node Tissue | [2][6][7] |
| Sinus Node Cycle Length | After If Inhibition | Augmented bradycardic effect | Rabbit Sinus Node Tissue | [2][6] |
Experimental Protocols
Isolated Myocyte Electrophysiology and Calcium Imaging
-
Cell Preparation: Ventricular myocytes were enzymatically isolated from canine hearts.[8][9]
-
Electrophysiology: Whole-cell patch-clamp techniques were employed to measure ion currents, including the NCX current (INCX). Action potentials were recorded using microelectrodes.[2][8][7]
-
Calcium Transient Measurement: Intracellular calcium transients were monitored using the fluorescent indicator Fluo-4 AM.[8][7][9]
-
Alternans Induction: Cardiac alternans, characterized by beat-to-beat oscillations in APD and CaT amplitude, were induced by rapid pacing.[4][9]
Intact Tissue Preparations
-
Tissue Preparation: Papillary muscles were dissected from canine right ventricles. Sinus node tissue preparations were isolated from rabbit hearts.[2][8][6][9]
-
Action Potential Recording: Standard microelectrode techniques were used to record action potentials from the tissue preparations.[8][9]
-
Drug Application: this compound and other pharmacological agents were superfused over the tissue preparations.
In Vivo Arrhythmia Models
-
Animal Model: Anesthetized guinea pigs were used.[1]
-
Arrhythmia Induction: Arrhythmias were induced to test the antiarrhythmic efficacy of this compound.[1]
-
Drug Administration: this compound was administered intravenously.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the selective inhibition of the sodium-calcium exchanger. This has several downstream consequences that contribute to its antiarrhythmic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of ORM-10962
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for conducting in vitro assays to evaluate the efficacy of ORM-10962, a selective inhibitor of the Sodium-Calcium Exchanger (NCX).
Introduction
This compound is a potent and highly selective pharmacological inhibitor of the sodium-calcium exchanger (NCX).[1][2][3] The NCX plays a crucial role in maintaining calcium homeostasis in cardiomyocytes and other excitable cells. Its dysregulation is implicated in various cardiovascular diseases, including cardiac arrhythmias.[4][5][6][7] this compound has been shown to effectively inhibit both the forward and reverse modes of NCX, making it a valuable tool for studying the physiological and pathological roles of this exchanger and a potential therapeutic agent.[8] These application notes provide the necessary protocols to test the efficacy of this compound in an in vitro setting.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly binding to the NCX protein, thereby blocking the exchange of sodium and calcium ions across the cell membrane. In cardiomyocytes, this leads to a modulation of intracellular calcium levels, which in turn affects cellular processes such as excitation-contraction coupling, action potential duration, and the generation of arrhythmias.[4][5][6][7] Specifically, inhibition of NCX by this compound has been demonstrated to attenuate cardiac alternans, which are beat-to-beat alternations in action potential duration and calcium transient amplitude that can be precursors to life-threatening arrhythmias.[4][5][6][7] The primary signaling pathway affected by this compound is the cellular calcium signaling cascade within cardiomyocytes.
Figure 1: Simplified signaling pathway of this compound action on the sodium-calcium exchanger.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro studies.
| Parameter | Species | Cell Type | Value | Reference |
| EC₅₀ (outward NCX current) | Dog | Ventricular Myocytes | 67 nM | [1][2][8] |
| EC₅₀ (inward NCX current) | Dog | Ventricular Myocytes | 55 nM | [1][2][8] |
| Effect on L-type Ca²⁺ current (at 1 µM) | Dog | Ventricular Myocytes | No significant effect | [1][3] |
| Effect on various K⁺ currents (at 1 µM) | Dog | Ventricular Myocytes | No significant effect | [1][2] |
| Effect on late Na⁺ current (at 1 µM) | Dog | Ventricular Myocytes | No significant effect | [2] |
| Effect on Na⁺/K⁺ pump current (at 1 µM) | Dog | Ventricular Myocytes | No significant effect | [1][2] |
| Effect on funny current (If) (at 1 µM) | Rabbit | Sinus Node Cells | No significant effect | [9][10] |
Experimental Protocol: In Vitro Electrophysiological Assay for this compound Efficacy
This protocol details the whole-cell patch-clamp technique to measure the effect of this compound on NCX currents in isolated ventricular myocytes.
Materials and Reagents
-
Cell Isolation:
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Bovine Serum Albumin (BSA)
-
Tyrode's solution (Ca²⁺-free and normal)
-
-
Patch-Clamp Solutions:
-
External Solution (Normal Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 0.1 EGTA; pH adjusted to 7.2 with KOH.
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Experimental Workflow
Figure 2: Experimental workflow for patch-clamp analysis of this compound efficacy.
Step-by-Step Methodology
-
Cell Isolation:
-
Isolate ventricular myocytes from the desired species (e.g., canine, rabbit) using established enzymatic digestion protocols with collagenase and protease.
-
Resuspend the isolated myocytes in a Ca²⁺-free Tyrode's solution and gradually reintroduce calcium to a final concentration of 1.8 mM.
-
Allow the cells to stabilize at room temperature for at least 1 hour before use.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer the isolated myocytes to a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy myocyte with the patch pipette and form a high-resistance seal (gigaseal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
NCX Current Measurement:
-
Clamp the cell at a holding potential of -40 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +80 mV over 500 ms) to elicit both inward and outward NCX currents.
-
Record the baseline NCX current in the absence of this compound. To isolate the NCX current, it can be defined as the Ni²⁺-sensitive current by perfusing with a solution containing NiCl₂ (e.g., 5 mM) to block the exchanger.
-
-
Application of this compound:
-
Prepare a series of working dilutions of this compound in the external solution (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Sequentially perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration before recording.
-
-
Data Acquisition and Analysis:
-
Record the current traces at each concentration of this compound.
-
Measure the amplitude of the inward and outward NCX currents at specific voltages (e.g., -80 mV for inward and +20 mV for outward).
-
Calculate the percentage of inhibition of the NCX current at each concentration relative to the baseline.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the dose-response curve with a Hill equation to determine the EC₅₀ value.
-
Alternative Assay: Calcium Transient Measurement
As an alternative or complementary assay, the effect of this compound on intracellular calcium transients can be measured in isolated cardiomyocytes.
Brief Protocol
-
Load isolated cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Place the cells in a chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Electrically stimulate the cells to elicit regular calcium transients.
-
Record baseline calcium transients.
-
Perfuse the cells with this compound at the desired concentration.
-
Record the calcium transients in the presence of the compound.
-
Analyze the changes in the amplitude, duration, and decay rate of the calcium transients to assess the effect of this compound on calcium handling. An increase in the diastolic calcium level and transient amplitude may be observed.[9][10]
These protocols provide a robust framework for the in vitro evaluation of this compound efficacy. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the inhibitory effects of this compound on the sodium-calcium exchanger.
References
- 1. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 2. physoc.org [physoc.org]
- 3. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 10. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORM-10962 in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiomyocytes.[1][2] It inhibits both the forward and reverse modes of the NCX with high affinity, demonstrating IC50 values of 55 nM and 67 nM, respectively.[1][2][3] Due to its high selectivity, this compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NCX in various cellular systems, especially in the context of cardiac electrophysiology. These application notes provide detailed protocols for the use of this compound in patch-clamp studies to characterize its effects on NCX currents and cellular electrophysiology.
Mechanism of Action
This compound exerts its effects by directly binding to the sodium-calcium exchanger, thereby blocking the exchange of intracellular calcium ions for extracellular sodium ions (forward mode) and vice versa (reverse mode).[1][4] This inhibition leads to alterations in intracellular calcium and sodium concentrations, which in turn can modulate the activity of other ion channels and cellular processes. Notably, while this compound has demonstrated high selectivity for the NCX, it has been observed to indirectly reduce the L-type calcium current (ICaL), likely through a calcium-dependent inactivation mechanism.[4][5]
Data Presentation
Table 1: Inhibitory Potency of this compound on NCX Current
| Mode of NCX | Cell Type | IC50 (nM) | Reference |
| Forward | Dog ventricular myocytes | 55 | [1][3] |
| Reverse | Dog ventricular myocytes | 67 | [1][3] |
Table 2: Effects of this compound on Cardiac Electrophysiological Parameters
| Parameter | Species/Cell Type | This compound Concentration | Observed Effect | Reference |
| Action Potential Duration (APD) | Canine papillary muscle | 1 µM | Attenuated APD alternans | [4][5][6][7] |
| Calcium Transient Amplitude | Isolated canine ventricular myocytes | 1 µM | Attenuated calcium transient alternans | [4][5][6][7] |
| Post-Repolarization Refractoriness | Canine papillary muscle | Not specified | Increased | [4][5][6][7] |
| Sinoatrial Node Pacemaking | Rabbit sinoatrial node tissue | 1 µM | Marginally reduced cycle length | [8][9][10] |
| Diastolic Ca2+ Level | Rabbit sinoatrial node cells | 1 µM | Marked increase | [8][9][10] |
| Ca2+ Transient Amplitude | Rabbit sinoatrial node cells | 1 µM | Increased | [8][9][10] |
| Funny Current (If) | Rabbit sinoatrial node cells | 1 µM | No effect | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of NCX Current in Isolated Cardiomyocytes
This protocol is designed to measure the effect of this compound on the NCX current (forward and reverse modes) in isolated ventricular myocytes.
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired species (e.g., canine, rabbit) using standard enzymatic digestion protocols.
-
Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope.
2. Recording Solutions:
-
Pipette Solution (in mM): 110 KOH, 40 KCl, 5 K2ATP, 5 MgCl2, 5 EGTA, 10 HEPES, 0.1 GTP. Adjust pH to 7.2 with aspartic acid. This solution is formulated to measure the funny current (If) and can be adapted for NCX measurements by adjusting ion concentrations to favor either forward or reverse mode. For specific NCX measurements, refer to specialized literature for optimal pipette solutions.
-
Bath Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 5.5 Glucose. Adjust pH to 7.4 with NaOH.
3. Patch-Clamp Electrophysiology:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To measure the forward mode of NCX, apply a depolarizing voltage ramp.
-
To measure the reverse mode of NCX, apply a hyperpolarizing voltage ramp.
-
Record baseline NCX currents.
4. Application of this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the bath solution.
-
Perfuse the recording chamber with the this compound containing solution.
-
Record NCX currents at various concentrations of this compound to determine the concentration-response relationship and IC50 value.
5. Data Analysis:
-
Measure the peak inward and outward currents from the voltage ramps.
-
Subtract the baseline current from the current recorded in the presence of this compound to determine the extent of inhibition.
-
Plot the percentage of inhibition as a function of this compound concentration and fit the data with a Hill equation to calculate the IC50.
Protocol 2: Action Potential Recording in Papillary Muscle
This protocol describes the use of sharp microelectrodes to record action potentials from multicellular cardiac preparations.
1. Preparation:
-
Dissect papillary muscles from the desired species (e.g., canine) and mount them in an organ bath perfused with oxygenated Tyrode's solution at 37°C.
2. Electrophysiological Recording:
-
Impale a cell within the preparation with a sharp glass microelectrode filled with 3 M KCl.
-
Record spontaneous or electrically stimulated action potentials.
3. Induction of Alternans:
-
Pace the preparation at a rapid rate to induce action potential duration (APD) and calcium transient alternans.[4][5][6][7]
4. Application of this compound:
-
Perfuse the organ bath with Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM).
-
Continue to record action potentials to observe the effect of the compound on APD and alternans.
5. Data Analysis:
-
Measure the APD at different percentages of repolarization (e.g., APD25, APD80).
-
Quantify the magnitude of APD alternans before and after the application of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORM-10962 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of ORM-10962, a highly selective inhibitor of the sodium-calcium exchanger (NCX). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to guide researchers in designing their experiments for optimal results.
Introduction
This compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiac myocytes. By inhibiting NCX, this compound modulates intracellular calcium levels, which has significant implications for treating cardiac arrhythmias and other cardiovascular disorders. These notes are intended to provide a starting point for researchers utilizing this compound in in vivo models.
Mechanism of Action
This compound selectively blocks the NCX, which is an electrogenic transporter that exchanges three sodium ions for one calcium ion across the plasma membrane. The direction of transport (calcium extrusion or entry) depends on the transmembrane electrochemical gradients for sodium and calcium. In cardiac myocytes, NCX is a primary mechanism for calcium efflux and is crucial for maintaining normal cardiac function. Inhibition of NCX by this compound can lead to an increase in intracellular calcium concentration, which can have various downstream effects, including the modulation of cardiac contractility and the suppression of arrhythmogenic events like delayed afterdepolarizations (DADs).[1]
Signaling Pathway
The inhibition of the Sodium-Calcium Exchanger (NCX) by this compound directly impacts intracellular calcium and sodium concentrations, leading to a cascade of effects on cardiac myocyte function.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| NCX Current Inhibition (IC50) | Dog ventricular myocytes | 55 nM (inward), 67 nM (outward) | 50% inhibition of NCX current | [1] |
| Delayed Afterdepolarizations (DADs) | Dog Purkinje fibers | 1 µM | Decreased amplitude of digoxin-induced DADs | [1] |
| Cardiac Automaticity | Rabbit sinus node tissue | 1 µM | Marginally reduced pacemaking cycle length | [2][3] |
| Cardiac Alternans | Canine papillary muscle | 1 µM | Attenuated action potential duration and calcium transient alternans | [4][5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dose (Route) | Effect | Reference |
| Guinea Pig | Ouabain-induced arrhythmia | 0.3 mg/kg (i.v.) | Significantly delayed the development of ventricular extrasystoles and tachycardia | [1][6] |
| Rat | Ischemia-reperfusion arrhythmia | Not specified | No apparent influence on the time of onset or severity of arrhythmias | [1] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Arrhythmic Effects of this compound in a Guinea Pig Model of Ouabain-Induced Arrhythmia
This protocol is based on the methodology described in the study by Kohajda et al. (2016).[1][6]
1. Animal Model:
-
Male guinea pigs (250-300 g).
2. Reagents and Materials:
-
This compound
-
Pentobarbitone (anesthetic)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline
-
Intravenous (i.v.) catheters
-
ECG recording equipment
3. Experimental Workflow:
4. Detailed Procedure:
-
Anesthetize the guinea pig with pentobarbitone.
-
Insert intravenous catheters for drug administration.
-
Attach ECG electrodes for continuous monitoring.
-
Administer a single intravenous bolus of this compound at a dose of 0.3 mg/kg or the vehicle solution.
-
After a 10-minute pre-treatment period, initiate a continuous intravenous infusion of ouabain at a rate of 10 µg/kg/min.
-
Continuously record the ECG throughout the experiment.
-
Monitor for the onset of ventricular extrasystoles and ventricular tachycardia.
-
Analyze the ECG recordings to determine the time to the first occurrence of these arrhythmic events.
-
Compare the time to arrhythmia onset between the this compound-treated group and the vehicle-treated control group.
5. Expected Outcome:
-
Pre-treatment with this compound is expected to significantly delay the onset of ouabain-induced ventricular arrhythmias compared to the control group.[1][6]
Safety and Toxicology
Currently, there is limited publicly available information on the formal safety and toxicology studies of this compound. The available studies have focused on its efficacy in specific disease models. As with any investigational compound, researchers should exercise caution and conduct appropriate safety assessments based on their specific experimental design and animal model. It is recommended to perform dose-escalation studies to determine the maximum tolerated dose in the chosen animal model.
Discussion and Recommendations for Optimal Concentration
The existing in vivo data points to an effective concentration of 0.3 mg/kg (i.v.) for the acute treatment of chemically-induced cardiac arrhythmias in guinea pigs.[1][6] However, the optimal concentration of this compound for in vivo experiments will likely depend on several factors, including:
-
Animal Model: The pharmacokinetics and pharmacodynamics of this compound may vary between species.
-
Disease Model: The severity and nature of the pathological condition being studied may require different dosing regimens.
-
Route of Administration: The bioavailability and resulting plasma concentrations will differ between intravenous, oral, or other routes of administration.
-
Duration of Treatment: Acute versus chronic dosing will necessitate different concentration considerations.
Recommendations for determining the optimal concentration:
-
Literature Review: Thoroughly review the existing literature for studies using this compound in similar models.
-
Dose-Response Studies: Conduct pilot studies with a range of doses to establish a dose-response relationship for the desired therapeutic effect.
-
Pharmacokinetic Analysis: If resources permit, perform pharmacokinetic studies to determine the plasma concentration of this compound achieved with different doses and to correlate this with the observed efficacy.
-
Monitoring for Adverse Effects: Closely monitor animals for any signs of toxicity or adverse effects, especially at higher doses.
Based on the available in vitro data, where effects are observed in the nanomolar to low micromolar range, it is reasonable to hypothesize that in vivo plasma concentrations in a similar range would be efficacious. However, this needs to be confirmed through rigorous in vivo experimentation.
Conclusion
This compound is a valuable research tool for investigating the role of the sodium-calcium exchanger in various physiological and pathological processes. The provided application notes and protocols offer a foundation for designing in vivo experiments. Researchers are encouraged to carefully consider the experimental model and endpoints to determine the optimal concentration and administration protocol for their specific research questions. Further studies are warranted to expand our understanding of the dose-response relationship, safety profile, and therapeutic potential of this compound in a wider range of in vivo models.
References
- 1. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
ORM-10962 Application in Isolated Ventricular Myocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a highly selective and potent inhibitor of the sodium-calcium exchanger (NCX). The NCX plays a crucial role in the regulation of intracellular calcium concentration and, consequently, in cardiac muscle contractility and electrophysiology.[1] By inhibiting the NCX, this compound offers a valuable pharmacological tool for investigating the role of this exchanger in both normal physiological processes and pathological conditions such as cardiac arrhythmias. This document provides detailed application notes and protocols for the use of this compound in isolated ventricular myocytes.
Mechanism of Action
This compound selectively blocks the NCX, an electrogenic transporter that exchanges three sodium ions (Na+) for one calcium ion (Ca2+).[1] This inhibition affects both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger. By blocking the NCX, this compound leads to an increase in intracellular calcium concentration, which can modulate various cellular processes including excitation-contraction coupling and action potential duration.
Data Presentation
Quantitative Effects of this compound on Isolated Ventricular Myocytes
| Parameter | Species | Concentration of this compound | Observed Effect | Reference |
| Action Potential Duration (APD) | Canine | 1 µM | Attenuated APD alternans | [1][2] |
| Canine | Not specified | Did not markedly alter APD restitution | [1][2] | |
| Calcium Transients | Canine | 1 µM | Attenuated calcium transient amplitude alternans | [1][2] |
| Post-Repolarization Refractoriness | Canine | Not specified | Increased | [1][2] |
| L-type Calcium Current (ICaL) | Not specified | Not specified | Indirectly reduced, likely via calcium-driven inactivation | [1] |
Signaling Pathway of this compound in a Ventricular Myocyte
Caption: Signaling pathway of this compound in a ventricular myocyte.
Experimental Protocols
I. Isolation of Canine Ventricular Myocytes
This protocol is adapted from established enzymatic dispersion techniques.
Materials:
-
Heart from a heparinized mongrel dog
-
Langendorff apparatus
-
Perfusion solution (Tyrode's solution): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.5 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4 with NaOH)
-
Ca2+-free perfusion solution
-
Enzyme solution: Ca2+-free perfusion solution containing 1 mg/mL collagenase (Type II) and 0.1 mg/mL protease (Type XIV)
-
Kraftsbrühe (KB) solution: 70 mM KOH, 50 mM L-glutamic acid, 40 mM KCl, 20 mM KH2PO4, 20 mM taurine, 10 mM HEPES, 10 mM glucose, 0.5 mM EGTA (pH 7.4 with KOH)
Procedure:
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse with oxygenated (95% O2, 5% CO2) normal Tyrode's solution at 37°C to wash out the blood.
-
Switch to Ca2+-free perfusion solution for 5-10 minutes until the heart stops beating.
-
Perfuse with the enzyme solution for 20-30 minutes. The heart should become flaccid.
-
Detach the ventricles and mince the tissue in KB solution.
-
Gently agitate the minced tissue to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh KB solution.
-
Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.8 mM.
-
Store the isolated myocytes in normal Tyrode's solution at room temperature for use within 8-10 hours.
II. Measurement of Intracellular Calcium Transients
Materials:
-
Isolated ventricular myocytes
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tyrode's solution (as above)
-
Confocal microscope equipped for fluorescence imaging
Procedure:
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a loading solution by diluting the Fluo-4 AM stock solution in Tyrode's solution to a final concentration of 5-10 µM. Add Pluronic F-127 (final concentration 0.02%) to aid in dye loading.
-
Incubate the isolated myocytes in the Fluo-4 AM loading solution for 20-30 minutes at room temperature in the dark.[3]
-
Wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.[3]
-
Mount the coverslip with the loaded cells onto the stage of the confocal microscope.
-
Excite Fluo-4 at 488 nm and collect the emitted fluorescence at >510 nm.
-
Record baseline fluorescence and then perfuse with Tyrode's solution containing the desired concentration of this compound.
-
Pace the myocytes at a desired frequency (e.g., 1 Hz) and record the changes in fluorescence intensity, which correspond to intracellular calcium transients.
III. Measurement of Action Potentials
Materials:
-
Isolated ventricular myocytes
-
Patch-clamp setup with an amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling microelectrodes
-
Microelectrode puller
-
Micromanipulator
-
Perfusion chamber
-
Tyrode's solution (as above)
-
Pipette solution: 120 mM KCl, 10 mM NaCl, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2 with KOH
Procedure:
-
Pull glass microelectrodes to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Place the coverslip with isolated myocytes in the perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with Tyrode's solution at 35-37°C.
-
Using the micromanipulator, approach a myocyte with the microelectrode and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Record action potentials in current-clamp mode.
-
Establish a stable baseline recording and then introduce this compound at the desired concentration into the perfusion solution.
-
Record the changes in action potential parameters, such as APD at 50% and 90% repolarization (APD50 and APD90).
Experimental Workflow for this compound Application
References
Application Notes and Protocols: Inducing Cardiac Arrhythmias in the Presence of ORM-10962
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a novel and selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cardiac calcium homeostasis and electrophysiology.[1][2][3][4][5][6] The NCX facilitates the exchange of three sodium ions for one calcium ion across the sarcolemma, playing a key role in calcium extrusion from cardiomyocytes.[3] Inhibition of the NCX with this compound has been shown to have potential anti-arrhythmic effects by attenuating cardiac alternans, a beat-to-beat alternation in action potential duration that can precede life-threatening arrhythmias.[2][3][4][6] This has been observed in both canine papillary muscle preparations and isolated ventricular myocytes.[2][3][4][6]
While this compound is primarily investigated for its anti-arrhythmic properties, understanding its effects in pro-arrhythmic conditions is crucial for a comprehensive safety and efficacy profile. These protocols detail methodologies to induce cardiac arrhythmias in both in vitro and in vivo models in the presence of this compound. The objective is to assess whether arrhythmia induction is still possible under NCX inhibition and to characterize the nature of any observed arrhythmias. This information is vital for elucidating the complete electrophysiological profile of this compound and its potential therapeutic applications.
Signaling Pathway and Mechanism of Action
This compound selectively blocks the Na+/Ca2+ exchanger, thereby modulating intracellular calcium and sodium concentrations. This has downstream effects on other ion channels and cellular processes that can influence cardiac rhythm.
Caption: Mechanism of action of this compound on cardiomyocyte ion handling.
Experimental Protocols
Protocol 1: In Vitro Arrhythmia Induction in Isolated Cardiomyocytes
This protocol describes the induction of delayed afterdepolarizations (DADs) and triggered activity, a common cellular mechanism for arrhythmias, in isolated ventricular myocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from adult male rabbits or canines using established enzymatic digestion protocols.
2. Experimental Setup:
-
Perfuse the isolated myocytes with Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Maintain the temperature at 37°C.
-
Use the patch-clamp technique in the current-clamp mode to record action potentials.
3. Arrhythmia Induction Protocol:
-
To induce DADs, first establish a baseline recording with a regular pacing cycle length of 1000 ms (B15284909) (1 Hz) for at least 5 minutes.
-
Induce cellular calcium overload by rapid pacing at a cycle length of 300 ms (3.3 Hz) for 30-60 seconds.
-
Following the rapid pacing train, cease stimulation and record for at least 30 seconds to observe for the occurrence of DADs and triggered beats.
4. Application of this compound:
-
Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the experimental solution should not exceed 0.1%.
-
After establishing a baseline of DAD induction, perfuse the myocytes with Tyrode's solution containing this compound at concentrations ranging from 0.1 µM to 1 µM.
-
Allow for a 10-15 minute equilibration period with the drug before repeating the arrhythmia induction protocol.
-
A vehicle control (DMSO) should be run in parallel.
5. Data Analysis:
-
Measure the amplitude and frequency of DADs.
-
Quantify the incidence of triggered activity (action potentials arising from DADs).
-
Compare the data before and after the application of this compound.
Protocol 2: In Vivo Arrhythmia Induction via Programmed Electrical Stimulation (PES)
This protocol outlines the procedure for inducing ventricular arrhythmias in an anesthetized rodent model.
1. Animal Preparation:
-
Anesthetize adult male rats or mice with an appropriate anesthetic regimen (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.[7]
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Monitor surface ECG throughout the procedure.
2. Catheterization:
-
Expose the right jugular vein and insert a multi-electrode catheter.[7][8][9]
-
Advance the catheter into the right atrium and then into the right ventricle for stimulation and recording of intracardiac electrograms.
3. Programmed Electrical Stimulation (PES) Protocol:
-
Deliver electrical stimuli using an external stimulator.
-
The PES protocol consists of a drive train of 8 stimuli (S1) at a fixed cycle length, followed by one or more extrastimuli (S2, S3).
-
A typical protocol would be: S1-S1 cycle length of 150 ms, followed by an S2 delivered at progressively shorter coupling intervals until ventricular refractoriness is reached. This is repeated with the addition of S3 and S4 extrastimuli.[7]
-
A "burst" pacing protocol can also be used, which involves a train of stimuli at a very short cycle length (e.g., 20 ms) for a brief period.[10]
4. Administration of this compound:
-
Administer this compound intravenously (i.v.) via a cannulated tail vein or femoral vein.
-
Dosing will need to be determined based on pharmacokinetic studies, but a starting point could be a bolus injection followed by a continuous infusion to maintain a steady-state plasma concentration.
-
Perform the PES protocol before and after the administration of this compound or its vehicle.
5. Endpoint and Data Analysis:
-
The primary endpoint is the induction of ventricular tachycardia (VT) or ventricular fibrillation (VF), defined by a certain number of consecutive premature ventricular complexes.[10]
-
Measure the duration and morphology of any induced arrhythmias.
-
Determine the ventricular effective refractory period (VERP).
-
Compare the arrhythmia inducibility and electrophysiological parameters between the baseline and post-drug states.
Experimental Workflows
Caption: Workflow for the in vitro arrhythmia induction protocol.
Caption: Workflow for the in vivo arrhythmia induction protocol.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Electrophysiological Parameters
| Parameter | Control | Vehicle | This compound (0.1 µM) | This compound (1 µM) |
| DAD Amplitude (mV) | ||||
| Incidence of Triggered Activity (%) | ||||
| Action Potential Duration (APD90, ms) | ||||
| Resting Membrane Potential (mV) |
Table 2: In Vivo Arrhythmia Induction
| Parameter | Baseline | Vehicle | This compound |
| VT/VF Inducibility (%) | |||
| Induced VT/VF Duration (s) | |||
| Ventricular Effective Refractory Period (ms) | |||
| Heart Rate (bpm) | |||
| QTc Interval (ms) |
Disclaimer: These protocols are intended as a guideline and may require optimization based on specific experimental conditions and laboratory resources. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and" by Jose Alberto Navarro-Garcia, Florian Bruns et al. [digitalcommons.library.tmc.edu]
- 9. In Vivo Cardiac Electrophysiology in Mice: Determination of Atrial and Ventricular Arrhythmic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Intracardiac electrophysiology to characterize susceptibility to ventricular arrhythmias in murine models [frontiersin.org]
Application Notes and Protocols: ORM-10962 in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] The NCX is a critical component of cellular calcium homeostasis in cardiomyocytes, and its dysregulation is implicated in the pathophysiology of heart failure and associated arrhythmias. These notes provide an overview of the application of this compound in experimental models relevant to heart failure, with a focus on its demonstrated effects on cardiac alternans, a precursor to life-threatening arrhythmias.
Mechanism of Action
This compound exerts its effects by inhibiting the NCX, which is responsible for the extrusion of calcium from the cardiomyocyte in exchange for sodium ions. In heart failure, altered intracellular sodium and calcium levels can lead to reverse-mode NCX activity, contributing to calcium overload and arrhythmogenesis. By blocking the NCX, this compound can help to restore normal calcium handling. An important secondary effect of this compound is the indirect reduction of the L-type calcium current (ICaL), which is thought to be mediated by calcium-driven inactivation.[3][4] This dual action contributes to its anti-arrhythmic properties.
Application in Heart Failure Models
The primary application of this compound in the context of heart failure has been in the study of cardiac alternans.[3][4][5][6] Alternans, a beat-to-beat alternation in action potential duration (APD) and calcium transient (CaT) amplitude, is a known pro-arrhythmic phenomenon exacerbated in heart failure.[3][4]
Attenuation of Cardiac Alternans
Studies have demonstrated that this compound effectively attenuates both APD and CaT alternans in isolated canine ventricular myocytes and papillary muscle preparations.[3][4][6] Furthermore, computational modeling of a human heart failure cell has corroborated these findings, showing that simulated application of this compound reduces alternans.[3][4][5][6] The mechanism for this is believed to be a reduction in the refractoriness of sarcoplasmic reticulum (SR) calcium release.[3][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound.
Table 1: Inhibitory Concentrations of this compound on NCX
| Parameter | Value | Species/Cell Type | Reference |
| IC50 (reverse mode) | 67 nM | Dog ventricular myocytes | [1] |
| IC50 (forward mode) | 55 nM | Dog ventricular myocytes | [1] |
Table 2: Effect of this compound on Cardiac Alternans in a Simulated Heart Failure Cell Model
| Condition | Alternans Onset (Basic Cycle Length) | Reference |
| Heart Failure (HF) | 310 ms | [4] |
| HF + Simulated this compound | 330 ms | [4] |
Simulated this compound treatment was modeled as a 50% reduction in NCX availability and a 65% reduction in ICaL availability.[4]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in a Cardiomyocyte
Caption: Signaling pathway of this compound in a cardiomyocyte.
Experimental Workflow for Studying this compound Effects on Cardiac Alternans
References
- 1. researchgate.net [researchgate.net]
- 2. Ranolazine Prevents Pressure Overload-Induced Cardiac Hypertrophy and Heart Failure by Restoring Aberrant Na+ and Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ORM-10962 Administration in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis, particularly in cardiomyocytes. Its investigation in preclinical animal models, such as the guinea pig, is essential for understanding its therapeutic potential in cardiovascular diseases, including cardiac arrhythmias. These application notes provide detailed protocols for the administration of this compound in both in vivo and ex vivo guinea pig models to assess its electrophysiological and antiarrhythmic properties.
Mechanism of Action: Na+/Ca2+ Exchanger (NCX) Inhibition
The Na+/Ca2+ exchanger is a transmembrane protein that plays a crucial role in regulating intracellular calcium concentration ([Ca2+]i) in cardiomyocytes. Under normal physiological conditions, it typically operates in the "forward mode," extruding one Ca2+ ion out of the cell in exchange for three Na+ ions entering the cell. This process is electrogenic and contributes to the maintenance of low diastolic [Ca2+]i.
In certain pathological conditions, such as those leading to intracellular Na+ accumulation (e.g., ischemia or digitalis toxicity), the NCX can operate in the "reverse mode," bringing Ca2+ into the cell and extruding Na+. This reverse mode operation can lead to cellular Ca2+ overload, a key trigger for cardiac arrhythmias.
This compound selectively inhibits both the forward and reverse modes of the NCX. By blocking the NCX, this compound can prevent Ca2+ overload and subsequent arrhythmogenic events.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering this compound in guinea pig models.
Table 1: In Vivo Administration of this compound in Anesthetized Guinea Pigs
| Parameter | Control (Vehicle) | This compound (0.3 mg/kg IV) | Reference |
| Time to Onset of Ventricular Extrasystoles (min) | 24 ± 1.7 | 36.6 ± 2.7 | [1] |
| Time to Onset of Ventricular Tachycardia (min) | 31.8 ± 1.8 | 40.8 ± 2.1 | [1] |
Table 2: Ex Vivo Administration of this compound in Langendorff-Perfused Guinea Pig Hearts
| Parameter | Control (Vehicle) | This compound (1 µM) | Reference |
| Change in Left Ventricular Pressure | No significant change | Significantly elevated (p < 0.001) | [2] |
| Onset of Ouabain-Induced Ventricular Fibrillation | Baseline | No significant delay alone | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Antiarrhythmic Effects of this compound in Ouabain-Induced Arrhythmia Model
This protocol describes the induction of arrhythmia using ouabain (B1677812) in anesthetized guinea pigs to evaluate the antiarrhythmic potential of this compound.
Materials:
-
Male guinea pigs (350-450 g)
-
Pentobarbitone sodium (anesthetic)
-
This compound
-
Vehicle (e.g., normal saline)
-
Ouabain
-
Surgical instruments for cannulation
-
ECG recording system
-
Infusion pump
Procedure:
-
Anesthesia: Anesthetize the guinea pig with pentobarbitone sodium (60 mg/kg, intraperitoneally). Ensure a stable plane of anesthesia is achieved before proceeding.
-
Surgical Preparation:
-
Make a small incision to expose the right jugular vein.
-
Carefully cannulate the jugular vein for intravenous drug administration.
-
Attach ECG electrodes to the limbs to record Lead II electrocardiogram.
-
-
Stabilization: Allow the animal to stabilize for a period of 15 minutes while monitoring baseline ECG.
-
Drug Administration:
-
Induction of Arrhythmia:
-
Infuse ouabain (e.g., a bolus of 200 µg/kg) intravenously to induce cardiac arrhythmias.[3]
-
-
Monitoring and Data Collection:
-
Continuously record the ECG throughout the experiment.
-
Note the time of onset of the first ventricular premature beat, ventricular tachycardia, and ventricular fibrillation.
-
-
Euthanasia: At the end of the experiment, euthanize the animal using an approved method.
Protocol 2: Ex Vivo Assessment of this compound Effects in a Langendorff-Perfused Isolated Guinea Pig Heart
This protocol details the preparation and use of an isolated guinea pig heart (Langendorff preparation) to study the direct cardiac effects of this compound.
Materials:
-
Male guinea pigs (400-500 g)
-
Sodium pentobarbital (anesthetic)
-
Heparin
-
This compound
-
Vehicle (e.g., DMSO in perfusion buffer)
-
Ouabain
-
Langendorff perfusion system
-
Krebs-Henseleit solution (in mM: 118.0 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 2.5 CaCl2, 11.0 glucose)
-
ECG and pressure recording system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Heart Excision and Mounting:
-
Perform a thoracotomy and quickly excise the heart.
-
Immediately place the heart in ice-cold Krebs-Henseleit solution.
-
Mount the aorta on the cannula of the Langendorff apparatus.
-
-
Perfusion:
-
Initiate retrograde perfusion with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Stabilization:
-
Allow the heart to stabilize for at least 30 minutes. During this time, ensure a regular heart rate and stable perfusion pressure.
-
-
Pre-treatment:
-
Perfuse the heart with Krebs-Henseleit solution containing either this compound (1 µM) or the vehicle for a defined pre-treatment period (e.g., 15-20 minutes).[5]
-
-
Arrhythmia Induction (Optional):
-
To study antiarrhythmic effects, co-perfuse the heart with this compound and an arrhythmogenic agent like ouabain (5 µM).[5]
-
-
Data Acquisition:
-
Continuously record the electrocardiogram (ECG) and left ventricular pressure throughout the experiment.
-
-
Data Analysis:
-
Analyze ECG parameters (e.g., heart rate, PR interval, QRS duration, QT interval) and hemodynamic parameters (e.g., left ventricular developed pressure, dp/dt).
-
If inducing arrhythmia, quantify the incidence and duration of arrhythmic events.
-
References
Methodological Considerations for Using ORM-10962 in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It has been utilized as a valuable pharmacological tool to investigate the role of NCX in various physiological and pathophysiological processes, particularly in the context of cardiac function and arrhythmias.[1][3][4][5] this compound inhibits both the forward and reverse modes of NCX with high affinity, making it a superior research tool compared to less selective inhibitors.[1][2][6] This document provides detailed application notes and protocols for the methodological use of this compound in rat-based experimental models, drawing from available literature and best practices.
It is important to note that while this compound has been used in rat studies, detailed in vivo administration protocols for rats are not extensively published. The information herein is compiled from studies on rats and other species, along with practical guidance for researchers to develop and validate their experimental designs.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| IC50 (outward NCX current) | Dog | Ventricular Myocytes | 67 nM | [1][2][6] |
| IC50 (inward NCX current) | Dog | Ventricular Myocytes | 55 nM | [1][2][6] |
| Effective Concentration | Dog | Purkinje Fibers | 1 µM | [1][6] |
| Effective Concentration | Canine | Papillary Muscle | 1 µM | [3] |
| Effective Concentration | Spontaneously Hypertensive Rat (SHR) | Myocytes | Not specified | [7] |
Table 2: In Vivo Dosage of this compound
| Species | Model | Route of Administration | Dose | Outcome | Reference |
| Guinea Pig | Ouabain-induced arrhythmia | Intravenous (i.v.) | 0.3 mg/kg | Delayed development of ventricular extrasystoles and tachycardia | [1] |
| Rat | Ischemia-reperfusion | Not specified | 1 µM (concentration) | Failed to exert an antiarrhythmic effect | [2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
References
- 1. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NCX delays the early onset of Ca2+ alternans in myocytes from spontaneously hypertensive rats (SHR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ORM-10962 solubility and stability in experimental buffers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ORM-10962. Find answers to frequently asked questions and troubleshoot common issues related to its solubility and stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A stock solution of at least 1 mM can be readily prepared in DMSO.[1] For higher concentrations, up to 250 mg/mL (544.02 mM), ultrasonic assistance may be required for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as the compound is sensitive to moisture, which can impact its solubility.
Q2: How should I prepare working solutions of this compound for my in vitro experiments?
A2: For in vitro assays, it is standard practice to dilute the DMSO stock solution into your aqueous experimental buffer (e.g., Tyrode's solution, PBS, or cell culture medium). To avoid precipitation and minimize solvent effects on your experiment, the final concentration of DMSO should be kept as low as possible, typically not exceeding 0.1% to 0.5%. It is recommended to add the DMSO stock to the pre-warmed buffer while vortexing to ensure rapid and uniform mixing.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in purely aqueous buffers is not recommended due to its hydrophobic nature. It is likely to have very low solubility, leading to precipitation and inaccurate concentrations. The use of a DMSO stock solution followed by dilution is the standard and recommended method.
Q4: How stable is this compound in aqueous experimental buffers?
Q5: What are the storage recommendations for this compound?
A5: this compound should be stored as a solid powder or as a concentrated stock solution in DMSO. The following table summarizes the recommended storage conditions.[2]
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In DMSO | -80°C | 2 years |
| In DMSO | -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the DMSO stock solution into single-use volumes.
Troubleshooting Guide
Issue: Precipitation occurs when I dilute my this compound DMSO stock into my aqueous buffer.
This is a common issue encountered with hydrophobic compounds. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer system. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to "crash out" of solution. | - Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a smaller volume of the pre-warmed aqueous buffer. Then, add this intermediate dilution to the final volume. - Add the DMSO stock dropwise to the buffer while gently vortexing to ensure rapid and even dispersion. |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, is lower at colder temperatures. | - Always use pre-warmed (e.g., 37°C) experimental buffers for dilutions, especially for cell-based assays. |
| High Final DMSO Concentration | While DMSO aids solubility, having a final concentration that is too high can be toxic to cells and may not be necessary. Conversely, a very low final DMSO percentage might not be sufficient to maintain solubility at a high compound concentration. | - Ensure the final DMSO concentration is within a range that is non-toxic to your cells (typically ≤ 0.5%). - Include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects. |
| Interaction with Buffer Components | Salts, proteins, or other components in complex media can sometimes interact with the compound, leading to the formation of insoluble complexes. | - If using a complex medium like cell culture medium with serum, consider preparing the final dilution in a simpler buffer (like PBS or HBSS) if the experimental design allows. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol describes the preparation of a 1 mM DMSO stock solution and a 1 µM working solution in a standard experimental buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile experimental buffer (e.g., Tyrode's solution, PBS, or cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol for 1 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 459.54 g/mol . To prepare 1 mL of a 1 mM solution, you will need 0.45954 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a 1 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol for 1 µM Working Solution:
-
Pre-warm your experimental buffer to the desired temperature (e.g., 37°C).
-
To prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM DMSO stock solution to 999 µL of the pre-warmed experimental buffer. This will result in a final DMSO concentration of 0.1%.
-
Add the DMSO stock to the buffer while gently vortexing to ensure rapid and thorough mixing.
-
Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Optimizing ORM-10962 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective sodium-calcium exchanger (NCX) inhibitor, ORM-10962. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experimental conditions and mitigate potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It blocks both the forward (Ca2+ extrusion) and reverse (Ca2+ influx) modes of NCX activity.[3][4] By inhibiting NCX, this compound modulates intracellular calcium and sodium homeostasis, which can affect various cellular processes, including cardiac muscle contraction, neuronal signaling, and cell viability.[5]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
Based on published studies, a concentration of 1 µM is often used to achieve significant NCX inhibition in various cell types, particularly in cardiac myocytes, without apparent cytotoxicity.[3][4][6] However, the optimal concentration is highly dependent on the specific cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model.
Q3: Is this compound known to be cytotoxic?
While there are no direct studies reporting the cytotoxicity of this compound across a wide range of concentrations, its high selectivity for NCX suggests a lower probability of off-target effects that often lead to cytotoxicity.[3][4][7] However, it is important to note that other, less selective NCX inhibitors have demonstrated cytotoxicity at higher concentrations (typically in the 3-20 µM range) in cancer cell lines.[8][9] This toxicity is believed to be caused by sustained increases in intracellular calcium, leading to apoptosis and cell cycle arrest.[8][9] Therefore, it is plausible that very high concentrations of this compound could induce cytotoxicity through a similar on-target mechanism.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a solvent like DMSO.[2] These stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][10] When preparing working solutions for your experiments, ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line, which is typically less than 0.5%.[10][11]
Troubleshooting Guide
Problem 1: I am observing significant cell death after treating my cells with this compound.
-
Possible Cause: The concentration of this compound may be too high for your specific cell type, leading to cytotoxic levels of intracellular calcium.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration. Test a range of concentrations, starting from the low nanomolar range (based on its IC50 for NCX) up to the low micromolar range.
-
-
Possible Cause: The solvent (e.g., DMSO) concentration in your final culture medium may be toxic to your cells.
-
Possible Cause: The inhibitor may have degraded or precipitated out of solution.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect your working solutions for any signs of precipitation.
-
Problem 2: I am not observing any effect of this compound in my experiments.
-
Possible Cause: The concentration of this compound may be too low to effectively inhibit NCX in your experimental system.
-
Solution: Gradually increase the concentration of this compound. Refer to the dose-response curve you generated to select a concentration that is effective but non-toxic.
-
-
Possible Cause: The NCX may not play a significant role in the biological process you are studying in your specific cell model.
-
Solution: Confirm the expression and activity of NCX in your cell line using techniques such as Western blotting, qPCR, or functional assays that measure sodium-calcium exchange.
-
-
Possible Cause: The inhibitor may not be stable in your culture medium over the duration of your experiment.
-
Solution: Consider reducing the incubation time or replenishing the medium with fresh inhibitor during long-term experiments.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant NCX inhibitors.
Table 1: Potency of this compound for NCX Inhibition
| Mode of NCX | IC50 Value | Reference |
| Inward Current | 55 nM | [2][3][4] |
| Outward Current | 67 nM | [2][3][4] |
Table 2: Cytotoxic Concentrations of Other NCX Inhibitors in Cancer Cell Lines
| NCX Inhibitor | Cell Line | Cytotoxic IC50 | Reference |
| Bepridil | Melanoma | ~3-20 µM | [8] |
| KB-R7943 | Melanoma | ~3-20 µM | [8] |
| CB-DMB | Melanoma | ~3-20 µM | [8] |
| Bepridil | Glioblastoma | Not specified | [9] |
| CB-DMB | Glioblastoma | Not specified | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a general method for determining the optimal working concentration of this compound that effectively inhibits NCX without causing significant cytotoxicity.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density should be determined empirically for your specific cell line.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to test a broad range of concentrations, for example, from 1 nM to 50 µM.
-
Include the following controls:
-
Vehicle Control: Medium containing the same concentration of DMSO as the highest concentration of this compound.
-
Untreated Control: Medium only.
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is working correctly.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the control solutions.
-
Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (Example using LDH Assay):
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is an indicator of compromised cell membrane integrity and cytotoxicity.
-
At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to generate a dose-response curve.
-
Determine the highest concentration of this compound that does not cause a significant increase in cytotoxicity compared to the vehicle control. This will be your optimal, non-toxic working concentration range.
-
Visualizations
Caption: Mechanism of this compound action on the Sodium-Calcium Exchanger (NCX).
Caption: Logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. physoc.org [physoc.org]
- 7. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 8. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: ORM-10962 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ORM-10962 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It inhibits both the forward and reverse modes of NCX activity.[3][4] This modulation of sodium and calcium ion flux across the cell membrane is the basis for its pharmacological effects, particularly in cardiac tissue.
Q2: What are the recommended in vivo dosages for this compound?
Based on preclinical studies, an intravenous (IV) dose of 0.3 mg/kg has been effectively used in guinea pig models to study its antiarrhythmic effects.[1][5][6][7][8] This dosage has been shown to delay the onset of experimentally induced ventricular extrasystoles and tachycardia.[1][5][6]
Q3: Is this compound selective for the sodium-calcium exchanger?
Yes, this compound is characterized as a highly selective inhibitor of NCX.[4][9] Studies have shown that even at a concentration of 1 µM, it does not significantly affect other major ion channels, including L-type Ca2+ current (ICaL), inward rectifier potassium current (IK1), transient outward potassium current (Ito), rapid and slow components of the delayed rectifier potassium current (IKr and IKs), and late sodium current (INaL).[5][6]
Q4: What are the expected inotropic effects of this compound?
The inotropic effects of this compound can be variable and depend on the physiological state and the dominant mode of the NCX. It has been observed to exert a moderate positive inotropic effect under normal conditions. However, it can produce a negative inotropic effect when the reverse mode of the NCX is facilitated and a further positive inotropic effect when the forward mode is facilitated.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Compound During Formulation | This compound is readily soluble in DMSO, but may have lower solubility in aqueous solutions required for in vivo administration.[1] | Prepare a concentrated stock solution in DMSO and then dilute it further in the final aqueous vehicle. It is crucial to ensure the final concentration of DMSO is compatible with the in vivo model and does not exceed toxic levels. Perform a small-scale solubility test with your chosen vehicle before preparing the full batch for administration. |
| Inconsistent or Lack of Efficacy in Arrhythmia Model | The antiarrhythmic effect of this compound is linked to its ability to suppress delayed afterdepolarizations (DADs).[5][6] The specific arrhythmia model may not be primarily driven by DADs. The timing of administration relative to the arrhythmic insult is also critical. | Confirm that your in vivo arrhythmia model is one where DADs and NCX activity play a significant role. Review the experimental protocol to ensure that this compound is administered with sufficient time to reach its target tissue before the arrhythmic challenge. For example, a 10-minute pre-treatment has been used in ouabain-induced arrhythmia models.[5][6] |
| Unexpected Cardiovascular Effects (e.g., Bradycardia) | While primarily targeting arrhythmias, this compound can influence normal cardiac pacemaking. It has been shown to marginally reduce the pacemaking cycle length in the sinoatrial node.[10][11] | Carefully monitor heart rate and other cardiovascular parameters during your in vivo study. The observed effects on heart rate may be an expected consequence of its mechanism of action. Consider titrating the dose to find a therapeutic window that minimizes effects on normal heart rhythm while still providing antiarrhythmic efficacy. |
| Variability in Inotropic Response | The inotropic effect of this compound is highly dependent on the operational mode of the NCX, which can be influenced by intracellular and extracellular ion concentrations.[5][6] | The underlying pathophysiology of your in vivo model will influence the basal state of the NCX. It is important to characterize the baseline cardiac function in your model to better interpret the inotropic effects of this compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (Forward Mode) | 55 nM | Dog Ventricular Myocytes | [1][2][3][4][5][6] |
| IC50 (Reverse Mode) | 67 nM | Dog Ventricular Myocytes | [1][2][3][4][5][6] |
Table 2: In Vivo Efficacy in a Guinea Pig Model of Ouabain-Induced Arrhythmia
| Parameter | Control | This compound (0.3 mg/kg IV) | Reference |
| Time to Ventricular Extrasystoles | 24 ± 1.7 min | 36.6 ± 2.7 min | [1] |
| Time to Ventricular Tachycardia | 31.8 ± 1.8 min | 40.8 ± 2.1 min | [1] |
Experimental Protocols
Protocol 1: In Vivo Ouabain-Induced Arrhythmia Model in Guinea Pigs
This protocol is based on methodologies described in published studies.[5][6][7][8]
-
Animal Model: Male guinea pigs (250-300 g).
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Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., pentobarbitone, 45 mg/kg i.p.).
-
Drug Administration:
-
Administer this compound at a dose of 0.3 mg/kg via intravenous (IV) injection.
-
The control group should receive a vehicle-only injection.
-
-
Arrhythmia Induction:
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Ten minutes after the administration of this compound or vehicle, begin a continuous intravenous infusion of ouabain (B1677812) at a rate of 10 µg/kg/min.
-
-
Monitoring:
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Continuously monitor the electrocardiogram (ECG) to record the time of onset for ventricular extrasystoles and ventricular tachycardia.
-
-
Data Analysis:
-
Compare the time to the first arrhythmic event between the this compound treated group and the control group.
-
Visualizations
Caption: Mechanism of this compound action on the Sodium-Calcium Exchanger.
Caption: Workflow for in vivo arrhythmia studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]
- 6. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Effect of this compound (0.3 mg/kg) in ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
interpreting ORM-10962 effects on different NCX operational modes
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of ORM-10962 in studying the different operational modes of the Sodium-Calcium Exchanger (NCX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the Sodium-Calcium Exchanger (NCX).[1][2] It exerts its effects by blocking both the forward (calcium efflux) and reverse (calcium influx) modes of NCX operation.[1][3] This inhibition leads to alterations in intracellular calcium dynamics, which in turn modulates cardiac myocyte electrophysiology and contractility. Its high selectivity for NCX over other ion channels, such as L-type calcium channels (I_CaL), makes it a valuable tool for studying the specific roles of NCX in cellular function.[4]
Q2: Does this compound inhibit the forward and reverse modes of NCX with the same potency?
A2: Yes, this compound inhibits both the forward and reverse modes of NCX with similar potency. The IC50 values for the inhibition of the reverse and forward modes are 67 nM and 55 nM, respectively.[1][2][3] This indicates that this compound does not have a strong preference for either operational mode of the exchanger.[5]
Q3: What are the primary downstream effects of NCX inhibition by this compound in cardiac myocytes?
A3: The primary downstream effects of NCX inhibition by this compound include the attenuation of cardiac alternans (beat-to-beat alternation in action potential duration and calcium transient amplitude) and the suppression of delayed afterdepolarizations (DADs).[4][6] Mechanistically, these antiarrhythmic effects are attributed to a reduction in the refractoriness of sarcoplasmic reticulum (SR) calcium release and an indirect reduction of the L-type calcium current.[4][6][7]
Q4: Can this compound directly affect other ion channels?
A4: Studies have shown that this compound is highly selective for NCX. At concentrations effective for NCX inhibition (e.g., 1 µM), it does not significantly affect other major cardiac ion currents, including the L-type calcium current (I_CaL), the late sodium current, and various potassium currents (inward rectifier, transient outward, rapid and slow delayed rectifier).[4] However, an indirect reduction in I_CaL has been observed, likely due to the altered intracellular calcium homeostasis.[6][7]
Q5: What is the expected effect of this compound on intracellular calcium concentration ([Ca2+]i)?
A5: By inhibiting the primary calcium extrusion mechanism (forward mode NCX), this compound is expected to cause an increase in the diastolic intracellular calcium level and the amplitude of the calcium transient.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on NCX current. | Inadequate drug concentration: The concentration of this compound may be too low to elicit a response. | Verify the final concentration of this compound in your experimental solution. Refer to the dose-response data in the quantitative data summary below to select an appropriate concentration (IC50 values are in the nanomolar range).[1][2][3] |
| Drug degradation: Improper storage or handling of the this compound stock solution may lead to its degradation. | Ensure that the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light. Prepare fresh working solutions for each experiment. | |
| Experimental conditions favoring low NCX activity: The baseline NCX activity in your preparation might be too low to observe a significant inhibitory effect. | Ensure your experimental conditions (e.g., intracellular and extracellular ion concentrations) are set to promote measurable NCX activity in either the forward or reverse mode. | |
| Unexpected changes in action potential duration (APD). | Indirect effects on other currents: While this compound is selective for NCX, the resulting changes in intracellular calcium can indirectly affect other calcium-sensitive currents, which may influence APD.[6][7] | Carefully analyze the changes in the calcium transient alongside the APD. Consider that the observed APD changes might be a secondary consequence of altered calcium handling. |
| Off-target effects at high concentrations: Although highly selective, using excessively high concentrations of this compound could potentially lead to off-target effects. | Use the lowest effective concentration of this compound based on its known IC50 values. Perform control experiments to rule out non-specific effects. | |
| Variability in the magnitude of the anti-arrhythmic effect. | Different arrhythmogenic mechanisms: The effectiveness of this compound may depend on the specific mechanism underlying the arrhythmia in your model. For example, it is effective against DAD-based arrhythmias but its effect on ischemia-reperfusion arrhythmias is less certain.[4] | Characterize the type of arrhythmia in your model. The anti-arrhythmic effect of this compound is expected to be more pronounced in arrhythmias driven by calcium overload and spontaneous SR calcium release. |
| Cell type or species differences: The expression and contribution of NCX to cellular electrophysiology can vary between different cell types and species. | Be aware of the specific characteristics of your experimental model and interpret the results in that context. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on NCX Operational Modes
| Operational Mode | IC50 (nM) | Species/Cell Type | Reference(s) |
| Reverse Mode (Ca2+ influx) | 67 | Canine Ventricular Myocytes | [1][2][3] |
| Forward Mode (Ca2+ efflux) | 55 | Canine Ventricular Myocytes | [1][2][3] |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Concentration | Species/Cell Type | Reference(s) |
| Cardiac Alternans | Attenuation | 1 µM | Canine Papillary Muscle & Ventricular Myocytes | [5][6] |
| Delayed Afterdepolarizations (DADs) | Suppression | 1 µM | Canine Purkinje Fibers | [1] |
| Action Potential Duration (APD) | No significant change | 1 µM | Canine Ventricular Myocytes | [1] |
| L-type Ca2+ Current (I_CaL) | Indirect reduction | 1 µM | Canine Ventricular Myocytes | [6][7] |
| Diastolic [Ca2+]i | Increase | 1 µM | Rabbit Sinus Node Cells | [8][9][10] |
| Ca2+ Transient Amplitude | Increase | 1 µM | Rabbit Sinus Node Cells | [8][9][10] |
Experimental Protocols
Key Experiment: Measurement of NCX Current using Whole-Cell Patch-Clamp
This protocol is adapted from studies performed on canine ventricular myocytes.
1. Cell Preparation:
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Isolate single ventricular myocytes from the canine heart using enzymatic digestion.
2. Solutions:
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External Solution (in mM): NaCl 140, CsCl 5.4, MgCl2 1, CaCl2 2, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
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Internal (Pipette) Solution (in mM): CsCl 120, NaCl 10, MgATP 5, HEPES 10, EGTA 20, CaCl2 10; pH adjusted to 7.2 with CsOH. The free calcium concentration can be adjusted to desired levels. To block other currents, include specific inhibitors in the pipette solution (e.g., lidocaine (B1675312) for Na+ channels, and inhibitors for K+ and Ca2+ channels).
3. Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain the holding potential at a level where voltage-gated channels are largely inactivated (e.g., -40 mV).
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To measure NCX current, apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms).
4. Measurement of this compound Effect:
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Record the baseline NCX current.
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Perfuse the cell with the external solution containing the desired concentration of this compound and record the current again using the same voltage ramp protocol.
5. Data Analysis:
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The NCX current is defined as the Ni2+-sensitive current. After recording in the presence of this compound, apply a high concentration of NiCl2 (e.g., 5 mM) to block all NCX current.
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Subtract the current trace recorded in the presence of NiCl2 from the baseline and this compound traces to isolate the NCX current in both conditions.
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The inhibitory effect of this compound can then be quantified by comparing the amplitude of the isolated NCX current before and after drug application.
Visualizations
Caption: Signaling pathway of this compound's antiarrhythmic effects.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 10. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental limitations of ORM-10962 research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the experimental use of ORM-10962, a potent and highly selective sodium-calcium exchanger (NCX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known species-specific differences in the action of this compound?
A1: The majority of published research on this compound has been conducted on canine and rabbit cardiac preparations.[1][2][3] While it is a potent inhibitor of the NCX in these models, its efficacy and potential off-target effects in other species, including humans, are not yet fully characterized. Researchers should exercise caution when extrapolating results to other species and consider conducting preliminary dose-response studies.
Q2: Does this compound have any known off-target effects?
A2: this compound is considered a highly selective NCX inhibitor.[4][5] However, one notable indirect effect is the reduction of the L-type calcium current (ICaL).[1][2][6][7] This is thought to be a consequence of altered intracellular calcium dynamics due to NCX inhibition, rather than a direct interaction with the L-type calcium channel.[1] Researchers should be aware of this indirect effect when interpreting data related to calcium signaling and action potential duration.
Q3: What are the limitations of using this compound in isolated cell versus tissue preparations?
A3: A key limitation is that findings from isolated cell experiments may not fully translate to multicellular tissue preparations. For example, one study noted that action potential measurements were performed on canine papillary muscle tissue, while calcium transients were recorded from isolated ventricular myocytes.[1][2] This makes it challenging to directly correlate the kinetics of action potential alternans with calcium transient alternans. Furthermore, action potentials recorded in sinoatrial node (SAN) tissue preparations may not be representative of the characteristics of the core pacemaker cells due to cell-to-cell coupling influences.[8]
Q4: What is the expected effect of this compound on action potential duration (APD)?
A4: Studies have shown that this compound does not markedly alter APD restitution.[1][2][6][7] However, it has been observed to increase post-repolarization refractoriness.[1][2][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected changes in L-type calcium current (ICaL) | Indirect effect of this compound due to altered intracellular calcium dynamics.[1][2][6][7] | - Consider the indirect ICaL reduction when analyzing results. - Use computational models to simulate and predict the impact of this indirect effect.[1][2][6][7] |
| Discrepancies between isolated cell and tissue preparation results | Differences in experimental conditions and the influence of cell-to-cell coupling in tissues.[1][2][8] | - Acknowledge this limitation in the interpretation of results. - If feasible, utilize techniques such as dual calcium-voltage imaging in tissue preparations, being mindful of the limitations of mechanical uncouplers.[1] |
| Incomplete inhibition of NCX at standard concentrations | The applied concentrations of this compound may not be sufficient to cause a complete block of the NCX.[8] | - Perform concentration-response curves to determine the optimal concentration for your specific experimental model. - Be aware that observed effects may be partial and may not represent the full contribution of the NCX.[8] |
| Variability in the attenuation of APD alternans | The response to this compound can be dependent on the morphological type of the action potential duration alternans.[1][2][6][7] | - Characterize the type of APD alternans in your model before and after drug application. - Analyze the data based on these different morphologies. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| IC50 (reverse mode) | 67 nM | Dog ventricular myocytes | [4] |
| IC50 (forward mode) | 55 nM | Dog ventricular myocytes | [4] |
| Concentration for ICaL reduction simulation | Modeled as reducing ICaL availability to 65% | Human cardiac simulation | [1] |
| Concentration for NCX inhibition simulation | Modeled as reducing NCX availability to 50% | Human cardiac simulation | [1] |
Experimental Protocols
Measurement of Action Potentials in Canine Papillary Muscle
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Preparation: Isolate papillary muscles from canine hearts.
-
Mounting: Mount the preparations in an organ bath superfused with Tyrode's solution.
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Pacing: Pace the preparations at a cycle length sufficient to evoke alternans.
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Recording: Use standard glass microelectrodes to record action potentials.
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Drug Application: After a control recording period, perfuse the tissue with Tyrode's solution containing the desired concentration of this compound.
Measurement of Calcium Transients in Isolated Ventricular Myocytes
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Cell Isolation: Isolate ventricular myocytes from canine hearts using enzymatic digestion.
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Loading: Load the isolated myocytes with a calcium indicator dye, such as Fluo-4 AM.
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Pacing: Field-stimulate the myocytes at a frequency that induces calcium transient alternans.
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Imaging: Use a fluorescence imaging system to record calcium transients.
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Drug Application: Superfuse the cells with a solution containing this compound and record the subsequent changes in calcium transients.
Visualizations
References
- 1. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? [mdpi.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
impact of intracellular calcium levels on ORM-10962 efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ORM-10962, focusing on the impact of intracellular calcium levels on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It inhibits both the forward and reverse modes of NCX, which plays a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i) and cardiac muscle contractility.[2]
Q2: How does inhibition of the Na⁺/Ca²⁺ exchanger (NCX) by this compound affect intracellular calcium levels?
A2: By inhibiting the NCX, this compound leads to an increase in the diastolic intracellular calcium level and an increased amplitude of calcium transients in spontaneously contracting sinus node cells.[1] The primary function of the NCX is to extrude calcium from the cell, so its inhibition results in a net increase in intracellular calcium.[3]
Q3: Is the efficacy of this compound dependent on the intracellular calcium concentration?
A3: Yes, the extent of NCX inhibition by this compound can be influenced by the intracellular calcium concentration. It has been demonstrated that the inhibitory effect of this compound on the NCX is decreased when intracellular Ca²⁺ is intact and dynamic, as in the presence of Ca²⁺ transients.[1]
Q4: Can this compound be used to study the coupling between the funny current (If) and the Na⁺/Ca²⁺ exchanger (NCX)?
A4: Yes, this compound is a valuable tool for this purpose. Studies have shown a functional coupling between If and NCX in cardiac pacemaking. The bradycardic effect of NCX inhibition by this compound is augmented when If is previously inhibited, and likewise, the effect of If inhibition is more pronounced when Ca²⁺ handling is suppressed by this compound.[1]
Q5: Does this compound have off-target effects on other ion channels?
A5: this compound has been shown to be highly selective for the NCX. Previous studies have demonstrated that it does not significantly affect other major cardiac ion currents such as ICa, INa, IK1, IKr, IKs, Ito, and the Na⁺/K⁺ pump current, even at high concentrations (1 µM).[1] It also has no effect on the funny current (If).[1] However, an indirect reduction of the L-type calcium current (ICaL) has been observed, likely due to calcium-driven inactivation.[3][4][5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of NCX current.
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Possible Cause 1: Intact and dynamic intracellular Ca²⁺ transients. The inhibitory potency of this compound is known to be lower in the presence of fluctuating intracellular calcium levels compared to static conditions.[1]
-
Troubleshooting Tip: For initial characterization experiments, consider buffering intracellular calcium to a stable, known concentration to establish a baseline IC₅₀ value. This will help verify the compound's activity under controlled conditions.
-
-
Possible Cause 2: Incorrect experimental concentration.
-
Troubleshooting Tip: Verify the final concentration of this compound in your experimental solution. Refer to the provided IC₅₀ values as a starting point for your dose-response curves.
-
Issue 2: Unexpected changes in action potential duration (APD) or arrhythmogenic events.
-
Possible Cause 1: Indirect modulation of L-type Ca²⁺ current (ICaL). The this compound-induced increase in intracellular calcium can lead to a secondary, indirect reduction of ICaL.[3][4][5] This can affect the plateau phase of the action potential.
-
Troubleshooting Tip: Co-apply an L-type calcium channel agonist or use computational modeling to dissect the direct effects of NCX inhibition from the indirect effects on ICaL.
-
-
Possible Cause 2: Attenuation of cardiac alternans. this compound has been shown to attenuate both action potential duration and calcium transient alternans.[3][4][5] This anti-arrhythmic effect is a key feature of the compound.
-
Troubleshooting Tip: If studying arrhythmogenesis, be aware of this inherent property of this compound. Analyze beat-to-beat variability in APD and calcium transients to characterize the extent of alternans suppression.
-
Issue 3: Difficulty in reproducing the synergistic effect with If inhibitors.
-
Possible Cause 1: Suboptimal concentration of the If inhibitor. The coupled effect is dependent on achieving sufficient inhibition of the funny current.
-
Troubleshooting Tip: Perform a dose-response curve for the If inhibitor alone in your specific experimental setup to determine its effective concentration before co-application with this compound.
-
-
Possible Cause 2: Cell type or species differences. The expression and functional importance of If and NCX can vary between different cardiac preparations.
-
Troubleshooting Tip: Ensure that the chosen experimental model (e.g., rabbit sinoatrial node cells) is appropriate for studying the If-NCX coupling, as demonstrated in published studies.[1]
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on Na⁺/Ca²⁺ Exchanger (NCX)
| NCX Mode | IC₅₀ (nM) | Reference |
| Forward Mode (outward current) | 55 | [2] |
| Reverse Mode (inward current) | 67 | [2] |
Table 2: Effect of 1 µM this compound on Intracellular Ca²⁺ in Rabbit Sinus Node Cells
| Parameter | Control | This compound (1 µM) | Reference |
| Diastolic Ca²⁺ Level (nM) | 89 ± 22 | Increased (exact value not specified, but a "marked increase" was observed) | [1] |
| Ca²⁺ Transient Amplitude (nM) | 327 ± 23 | Increased (exact value not specified, but an "increased transient amplitude" was observed) | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Ca²⁺ Transients in Isolated Cardiac Myocytes
-
Cell Isolation: Isolate ventricular myocytes from the desired animal model (e.g., canine) via enzymatic digestion using collagenase.[3]
-
Dye Loading: Incubate the isolated myocytes with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions to allow for the measurement of intracellular calcium dynamics.[4]
-
Perfusion Setup: Place the dye-loaded cells in a recording chamber on the stage of an inverted microscope equipped for fluorescence microscopy. Perfuse the cells with a physiological saline solution (e.g., Tyrode's solution).
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Baseline Recording: Pace the myocytes at a desired frequency to evoke calcium transients. Record baseline fluorescence signals before the application of this compound.
-
This compound Application: Perfuse the cells with the same physiological solution containing the desired concentration of this compound (e.g., 1 µM).
-
Data Acquisition: Continue to record fluorescence signals to measure changes in diastolic calcium levels and the amplitude and kinetics of the calcium transients in the presence of the drug.[1]
-
Data Analysis: Normalize the fluorescence signals to represent intracellular calcium concentrations and compare the parameters before and after drug application.
Protocol 2: Patch-Clamp Measurement of Na⁺/Ca²⁺ Exchanger (NCX) Current
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Cell Preparation: Isolate single cardiac myocytes suitable for patch-clamp recording.
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
-
Internal and External Solutions: Use internal (pipette) and external (bath) solutions designed to isolate the NCX current. This typically involves blocking other major ion channels with specific inhibitors (e.g., nifedipine (B1678770) for L-type Ca²⁺ channels, tetrodotoxin (B1210768) for Na⁺ channels, and various K⁺ channel blockers). The internal solution should contain a known concentration of Ca²⁺.
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Voltage Protocol: Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV) to elicit both forward and reverse mode NCX currents.
-
Baseline Current Measurement: Record the baseline NCX current in the absence of this compound.
-
This compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Post-Drug Current Measurement: Record the NCX current in the presence of this compound to determine the extent of inhibition.
-
Data Analysis: Subtract the current recorded in the presence of a high concentration of an NCX inhibitor (or in a Na⁺- and Ca²⁺-free external solution) to isolate the specific NCX current for analysis.
Visualizations
Caption: Mechanism of this compound action on intracellular calcium.
Caption: Workflow for measuring intracellular calcium transients.
Caption: Logical flow of this compound's effects.
References
- 1. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Experimental Design for ORM-10962 Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental designs for studies involving ORM-10962. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX).[1][2] It effectively blocks both the forward (calcium extrusion) and reverse (calcium influx) modes of NCX activity.[1][3] This inhibition leads to alterations in intracellular sodium and calcium homeostasis, which in turn modulates cardiac myocyte electrophysiology and contractility.
Q2: What are the known IC50 values for this compound?
The IC50 values for this compound are approximately 55 nM for the inward (forward mode) NCX current and 67 nM for the outward (reverse mode) NCX current.[1][3]
Q3: Does this compound have any off-target effects?
Studies have shown that this compound is highly selective for the NCX. However, it has been observed to indirectly reduce the L-type calcium current (ICaL).[2][4] This effect is thought to be a consequence of altered intracellular calcium dynamics rather than a direct interaction with the L-type calcium channel.[2]
Q4: What is the recommended solvent and storage condition for this compound?
This compound can be dissolved in dimethyl-sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] When preparing working solutions for in vivo experiments, it is advisable to prepare them fresh on the same day of use.[1]
Troubleshooting Guide
Issue 1: Unexpected or minimal effect on action potential duration (APD).
-
Question: I applied this compound to my cardiac myocyte preparation, but I am not observing the expected change in action potential duration. Why might this be?
-
Answer: Studies have shown that this compound may not significantly alter APD at certain concentrations and experimental conditions.[3] The primary effect of this compound is on calcium handling, which can indirectly influence APD. The lack of a significant APD change could be due to compensatory effects of other ion channels or the specific electrophysiological properties of the cells being studied. It has been noted that while it may not change APD, it can increase the effective refractory period.[3]
Issue 2: Variability in the inhibition of NCX current.
-
Question: I am seeing inconsistent levels of NCX current inhibition in my patch-clamp experiments with the same concentration of this compound. What could be the cause?
-
Answer: The inhibitory effect of this compound can be influenced by the intracellular calcium concentration. The extent of NCX inhibition by this compound has been shown to be dependent on the intracellular Ca2+ levels. Therefore, variations in intracellular calcium buffering or calcium dynamics between experiments could lead to variability in the observed NCX inhibition.
Issue 3: Difficulty in reproducing the anti-arrhythmic effects.
-
Question: I am trying to replicate the reported anti-arrhythmic effects of this compound in my model of cardiac arrhythmia, but the results are not consistent. What factors should I consider?
-
Answer: The anti-arrhythmic efficacy of NCX inhibition can be model-dependent. The underlying mechanism of the arrhythmia is a critical factor. For instance, this compound has been shown to be effective in suppressing delayed afterdepolarizations (DADs) induced by sodium/potassium pump inhibition.[3] However, its effectiveness may differ in arrhythmias driven by other mechanisms. Ensure that your experimental model is appropriate for studying arrhythmias related to calcium overload and NCX dysfunction.
Issue 4: Observing changes in cellular contraction independent of significant APD changes.
-
Question: I am observing alterations in cardiomyocyte contraction (e.g., changes in cell shortening or calcium transients) after applying this compound, but the action potential waveform remains largely unchanged. Is this expected?
-
Answer: Yes, this is a plausible outcome. This compound directly targets the NCX, which plays a crucial role in intracellular calcium handling. Therefore, its primary effects will be on calcium transients and, consequently, cellular contraction. Changes in APD are a secondary effect and may be less pronounced or absent under certain conditions, even when significant changes in calcium cycling are occurring.
Data Presentation
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 (Forward Mode) | 55 nM | Dog Ventricular Myocytes | [1] |
| IC50 (Reverse Mode) | 67 nM | Dog Ventricular Myocytes | [1] |
| ~50% NCX Inhibition | 60 nM | Wild-Type Ventricular Myocytes | [6] |
| Significant NCX Inhibition | 1 µM | Rabbit Sinus Node Cells | [7] |
| >90% NCX Inhibition | 1 µM | H165A Myocytes | [6] |
Table 2: Effects of this compound on Electrophysiological Parameters
| Parameter | Effect | Concentration | Cell/Tissue Type | Reference |
| Action Potential Duration | Unaltered | 1 µM | Canine Ventricular Tissue | [3] |
| Effective Refractory Period | Increased | Not Specified | Not Specified | [3] |
| Delayed Afterdepolarizations (DADs) | Suppressed | 1 µM | Dog Purkinje Fibers | [3] |
| Cardiac Alternans | Attenuated | Not Specified | Canine Papillary Muscle | [4] |
| Spontaneous Depolarization Slope | Decreased | 1 µM | Rabbit Sinus Node Tissue | [7] |
Experimental Protocols
1. Measurement of NCX Current using Whole-Cell Patch Clamp
This protocol is adapted from methods described for measuring NCX current in isolated cardiomyocytes.[8]
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion procedures.
-
Solutions:
-
Bath Solution (K+-free): (in mM) 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 0.2 BaCl2, 0.33 NaH2PO4, 10 TEACl, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. To block other currents, add lidocaine (B1675312) (50 µM), nisoldipine (B1678946) (1 µM), and ouabain (B1677812) (20 µM).
-
Pipette Solution: (in mM) 140 CsOH, 75 aspartic acid, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 20 NaCl, 20 EGTA, 10 CaCl2, pH adjusted to 7.2 with CsOH.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -40 mV.
-
Apply a ramp pulse depolarizing to +60 mV, followed by hyperpolarization to -100 mV, and then return to the holding potential.
-
Record the baseline current.
-
Apply this compound at the desired concentration and record the current using the same voltage ramp.
-
To determine the NCX-specific current, apply a high concentration of a non-specific NCX blocker like NiCl2 (10 mM) to block all NCX activity.
-
The this compound-sensitive NCX current is obtained by subtracting the current in the presence of NiCl2 from the current in the presence of this compound.
-
2. Measurement of Calcium Transients using Fluo-4 AM
This protocol is based on methods for measuring intracellular calcium in isolated cardiac myocytes.[5][9]
-
Cell Preparation: Isolate cardiomyocytes as described above.
-
Dye Loading:
-
Incubate the isolated cells with 5 µM Fluo-4 AM for 20 minutes at room temperature in the dark.[5]
-
-
Imaging Setup:
-
Place the Fluo-4 loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Continuously superfuse the cells with a suitable buffer (e.g., normal Tyrode's solution).
-
-
Data Acquisition:
-
Excite the Fluo-4 dye at approximately 480 nm and measure the emitted fluorescence at around 535 nm.[5]
-
Record the fluorescence signal over time to capture the baseline and the changes during cellular stimulation (e.g., electrical field stimulation).
-
Apply this compound to the superfusion solution and record the changes in the calcium transient characteristics (amplitude, duration, and decay kinetics).
-
At the end of the experiment, perfuse the cells with a solution containing a calcium ionophore (e.g., ionomycin) in a high calcium solution to obtain the maximum fluorescence (Fmax) and then with a calcium-free solution containing EGTA to obtain the minimum fluorescence (Fmin) for calibration purposes.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action on cardiac myocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of APD and Force by the Na+/Ca2+ Exchanger in Human-Induced Pluripotent Stem Cell-Derived Engineered Heart Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ORM-10962 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using ORM-10962 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the Sodium/Calcium (Na+/Ca2+) exchanger (NCX).[1][2] It blocks both the forward (Ca2+ extrusion) and reverse (Ca2+ influx) modes of the exchanger.[1][3] By inhibiting NCX, this compound modulates intracellular calcium levels, which is its primary mechanism for exerting antiarrhythmic effects.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Q3: Is this compound selective for the Na+/Ca2+ exchanger?
A3: Yes, this compound is characterized by its high selectivity for the NCX. Studies have shown that even at high concentrations (e.g., 1 µM), it does not significantly affect other major cardiac ion channels, including L-type Ca2+ current (I_CaL), late sodium current, inward rectifier, transient outward, rapid and slow delayed rectifier potassium currents, and the Na+/K+ pump.[5] This high selectivity minimizes the potential for off-target effects in your experiments.
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has been demonstrated to be effective in various preclinical models, including isolated canine ventricular myocytes, canine papillary muscle preparations, rabbit sinus node tissue, and in vivo models of arrhythmia in guinea pigs.[5][6][7][8]
Troubleshooting Guide
Unexpected or Absent Effects
Q5: I am not observing the expected antiarrhythmic effect of this compound in my model. What are the possible reasons?
A5: Several factors could contribute to a lack of effect:
-
Drug Concentration: The effective concentration of this compound can be model-dependent. While concentrations around 1 µM have been shown to be effective in many in vitro preparations, the optimal concentration for your specific model may vary.[3][5] Consider performing a dose-response curve to determine the optimal concentration.
-
Experimental Model: The antiarrhythmic efficacy of NCX inhibition can be dependent on the specific mechanism driving the arrhythmia in your model. For instance, this compound has shown efficacy in arrhythmias caused by Na+/K+ pump inhibition but failed to show an effect in ischemia-induced arrhythmias in rats.[3]
-
Drug Stability: Ensure that the compound has been stored correctly and that the experimental solutions are freshly prepared. Prolonged storage in solution at room temperature may lead to degradation.
-
pH of the Medium: The activity of the Na+/Ca2+ exchanger can be influenced by intracellular pH.[9] Ensure that the pH of your experimental buffer is physiological and stable throughout the experiment.
Q6: I am observing a smaller than expected effect on intracellular calcium transients. Why might this be?
A6: The effect of this compound on calcium transients can be nuanced:
-
Intact Intracellular Calcium: The extent of NCX inhibition by this compound may be reduced in the presence of intact intracellular Ca2+ transients.[5]
-
Indirect Effects: this compound can indirectly reduce the L-type calcium current, likely through a calcium-dependent inactivation mechanism.[8][10] This could modulate the overall effect on calcium transients.
-
Compensatory Mechanisms: In some tissues, like the sinus node, other currents (such as the funny current, I_f) can compensate for the inhibition of NCX, potentially dampening the observable effect.[11]
Experimental Protocol-Specific Issues
Q7: I am having trouble with the solubility of this compound in my aqueous buffer.
A7: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in DMSO.[1] For your final working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is low and consistent across your experimental groups, including a vehicle control. If precipitation occurs upon dilution, gentle warming and/or sonication may help.[1]
Q8: Are there any known interactions of this compound with common experimental reagents?
A8: While specific chemical interaction studies are not widely published, it is good practice to avoid combining this compound with highly reactive compounds in your experimental solutions. As a highly selective NCX inhibitor, it is not expected to have direct interactions with common ion channel blockers, but functional interactions (i.e., on the physiological outcome) are possible and have been studied, for example, with the I_f inhibitor ivabradine.[5]
Data Summary
Table 1: Inhibitory Concentrations of this compound on Na+/Ca2+ Exchanger
| Mode of NCX | IC50 / EC50 | Species/Tissue | Reference |
| Inward Current (Forward Mode) | 55 nM | Canine Ventricular Myocytes | [3] |
| Outward Current (Reverse Mode) | 67 nM | Canine Ventricular Myocytes | [3] |
Experimental Protocols
Measurement of Action Potentials using Microelectrodes
This protocol is adapted from studies on canine papillary muscle preparations.[8]
-
Tissue Preparation: Dissect papillary muscles from the right ventricle of a canine heart in a cold, oxygenated Tyrode's solution.
-
Mounting: Mount the preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.
-
Stimulation: Stimulate the preparation using bipolar platinum electrodes at a defined cycle length to elicit action potentials.
-
Recording: Impale a cell with a glass microelectrode filled with 3 M KCl to record the transmembrane action potentials.
-
Data Acquisition: Connect the microelectrode to a suitable amplifier and data acquisition system.
-
This compound Application: After obtaining a stable baseline recording, perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound or vehicle control.
-
Analysis: Analyze changes in action potential parameters such as duration (APD), amplitude, and resting membrane potential.
Measurement of Intracellular Calcium Transients using Fluo-4 AM
This protocol is a general guide for isolated ventricular myocytes.[8]
-
Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols for the species of interest.
-
Dye Loading: Incubate the isolated myocytes with the calcium-sensitive fluorescent dye Fluo-4 AM according to the manufacturer's instructions.
-
Perfusion: Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation: Electrically stimulate the cells to elicit calcium transients.
-
Image Acquisition: Record the fluorescence intensity changes over time using a camera and appropriate software.
-
This compound Application: After recording baseline calcium transients, perfuse the chamber with a solution containing this compound or vehicle.
-
Analysis: Analyze the amplitude, kinetics (rise and decay), and diastolic level of the calcium transients.
Visualizations
Caption: Mechanism of this compound action on the Na+/Ca2+ exchanger.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. What are NCX1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ORM-10962 and SEA0400: Two Potent Sodium-Calcium Exchanger Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent pharmacological inhibitors of the Sodium-Calcium Exchanger (NCX), ORM-10962 and SEA0400. The NCX plays a crucial role in cellular calcium homeostasis, making it a significant target in various pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders. This document summarizes their mechanism of action, comparative efficacy, selectivity, and provides detailed experimental protocols for their evaluation.
Introduction
The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter that facilitates the electrogenic exchange of three sodium ions (Na⁺) for one calcium ion (Ca²⁺).[1] Its direction of transport, either forward (Ca²⁺ efflux) or reverse (Ca²⁺ influx), is dependent on the transmembrane electrochemical gradients of Na⁺ and Ca²⁺.[2] Dysregulation of NCX activity is implicated in cellular Ca²⁺ overload, a key contributor to cell death and dysfunction in numerous diseases.[1] Consequently, potent and selective NCX inhibitors are valuable research tools and potential therapeutic agents.
This compound and SEA0400 are two such inhibitors that have been extensively studied. Both compounds exhibit high affinity for the NCX, but a comprehensive, direct comparison of their pharmacological profiles is essential for researchers to select the most appropriate tool for their specific experimental needs.
Mechanism of Action
Both this compound and SEA0400 exert their effects by directly binding to the NCX protein and inhibiting its transport activity.
This compound is a potent and highly selective NCX inhibitor that has been shown to inhibit both the forward and reverse modes of the exchanger with similar potencies.[3][4] Studies have indicated that this compound does not significantly affect other major cardiac ion channels at concentrations where it effectively blocks the NCX, highlighting its selectivity.[5][6]
SEA0400 is also a potent and selective inhibitor of the NCX.[7][8] Its mechanism involves stabilizing the exchanger in an inward-facing conformation, which promotes the Na⁺-dependent inactivation of the transporter, thereby inhibiting its activity.[9] Similar to this compound, SEA0400 has demonstrated high selectivity for the NCX over other ion channels and transporters.[8]
The following diagram illustrates the central role of the Na⁺/Ca²⁺ exchanger in maintaining cellular calcium homeostasis and the point of intervention for inhibitors like this compound and SEA0400.
Comparative Efficacy and Potency
The inhibitory potency of this compound and SEA0400 has been determined in various cellular systems. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).
| Compound | Mode of NCX Inhibition | Cell Type/Preparation | IC₅₀ / EC₅₀ (nM) | Reference |
| This compound | Forward Mode (Inward Current) | Dog Ventricular Myocytes | 55 | [4] |
| Reverse Mode (Outward Current) | Dog Ventricular Myocytes | 67 | [4] | |
| SEA0400 | Na⁺-dependent Ca²⁺ uptake | Rat Cortical Neurons | 33 | [10] |
| Na⁺-dependent Ca²⁺ uptake | Rat Astrocytes | 5.0 | [10] | |
| Na⁺-dependent Ca²⁺ uptake | Rat Microglia | 8.3 | [10] | |
| Inward NCX Current | Mouse Ventricular Myocytes | 31 | [11] | |
| Outward NCX Current | Mouse Ventricular Myocytes | 28 | [11] | |
| Na⁺-dependent ⁴⁵Ca²⁺ uptake | Bovine Adrenal Chromaffin Cells | 40 | [12] |
Selectivity Profile
A crucial aspect of a pharmacological inhibitor is its selectivity for the intended target. Both this compound and SEA0400 have been profiled against a panel of other ion channels and transporters to assess their specificity.
| Compound | Ion Channel / Transporter | Effect | Concentration Tested | Reference |
| This compound | L-type Ca²⁺ current (ICaL) | No significant effect | 1 µM | [5] |
| Inward rectifier K⁺ current (IK1) | No effect | 1 µM | [6] | |
| Transient outward K⁺ current (Ito) | No effect | 1 µM | [6] | |
| Rapid delayed rectifier K⁺ current (IKr) | No effect | 1 µM | [6] | |
| Slow delayed rectifier K⁺ current (IKs) | No effect | 1 µM | [6] | |
| Late Na⁺ current (INaL) | No effect | 1 µM | [5] | |
| Na⁺/K⁺ pump current | No effect | 1 µM | [5] | |
| Funny current (If) | No effect | 1 µM | [6] | |
| SEA0400 | L-type Ca²⁺ channels | Negligible affinity | - | [8] |
| Na⁺ channels | Negligible affinity | - | [8] | |
| K⁺ channels | Negligible affinity | - | [8] | |
| Na⁺/H⁺ exchanger | No effect | - | [8] | |
| Na⁺,K⁺-ATPase | No effect | - | [8] | |
| Ca²⁺-ATPase | No effect | - | [8] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in pharmacological research. Below are detailed methodologies for key experiments used to characterize NCX inhibitors.
Measurement of NCX Current using Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure NCX currents in isolated cardiomyocytes.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., dog, rabbit, mouse) using established protocols involving collagenase and protease digestion.
2. Solutions:
-
External Solution (Tyrode's): Contains (in mM): 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution: Contains (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. To block other currents, specific inhibitors are added (e.g., nifedipine (B1678770) for ICaL, ouabain (B1677812) for Na⁺/K⁺ pump).
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature or 37°C.
-
A ramp voltage protocol (e.g., from +80 mV to -120 mV over 2 seconds) is applied to elicit both inward and outward NCX currents.[13]
-
The NCX current is defined as the Ni²⁺-sensitive current, obtained by subtracting the current remaining after application of a high concentration of NiCl₂ (e.g., 5-10 mM) from the total current.[14][15]
4. Data Analysis:
-
The peak inward and outward NCX currents are measured at specific voltages.
-
Concentration-response curves are generated by applying increasing concentrations of the inhibitor, and IC₅₀ values are calculated by fitting the data to a Hill equation.
Measurement of Intracellular Calcium using Fura-2 AM
This protocol outlines the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i).
1. Cell Preparation and Dye Loading:
-
Adherent cells are grown on coverslips, or suspension cells are prepared.
-
Cells are incubated with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at room temperature or 37°C.[16][17] Pluronic F-127 is often included to aid in dye solubilization.[16]
-
After loading, cells are washed to remove extracellular dye and incubated for a further 15-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[18]
2. Fluorescence Measurement:
-
Cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.[16]
-
A baseline fluorescence ratio (F340/F380) is established.
3. Experimental Procedure:
-
A stimulus to induce a change in [Ca²⁺]i is applied (e.g., electrical stimulation, agonist application).
-
The effect of the NCX inhibitor is assessed by pre-incubating the cells with the compound before applying the stimulus.
4. Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is calculated.
-
The [Ca²⁺]i can be calculated from the ratio using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the experimental fluorescence ratio, Rmin and Rmax are the ratios in the absence of and at saturating Ca²⁺ concentrations, respectively, and F380max and F380min are the corresponding fluorescence intensities at 380 nm.
Conclusion
Both this compound and SEA0400 are potent and highly selective inhibitors of the Na⁺/Ca²⁺ exchanger, making them invaluable tools for studying the physiological and pathophysiological roles of this transporter. While both compounds exhibit nanomolar potency, their IC₅₀ values can vary depending on the cell type and experimental conditions. The high selectivity of both inhibitors for the NCX over other ion channels is a significant advantage for targeted research. The choice between this compound and SEA0400 may depend on the specific research question, the experimental model, and the desired mode of NCX inhibition. The detailed experimental protocols provided in this guide offer a foundation for the robust and reproducible evaluation of these and other NCX inhibitors.
References
- 1. Sodium-calcium exchanger - Wikipedia [en.wikipedia.org]
- 2. Crosslink between calcium and sodium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physoc.org [physoc.org]
- 6. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 7. SEA 0400 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]
- 8. SEA0400, a novel and selective inhibitor of the Na+-Ca2+ exchanger, attenuates reperfusion injury in the in vitro and in vivo cerebral ischemic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural mechanisms of PIP2 activation and SEA0400 inhibition in human cardiac sodium-calcium exchanger NCX1 [elifesciences.org]
- 10. selleckchem.com [selleckchem.com]
- 11. SEA0400, a novel Na+/Ca2+ exchanger inhibitor, reduces calcium overload induced by ischemia and reperfusion in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition by SEA0400, a selective inhibitor of Na+/Ca2+ exchanger, of Na+ -dependent Ca2+ uptake and catecholamine release in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ionbiosciences.com [ionbiosciences.com]
- 17. hellobio.com [hellobio.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of NCX Inhibitors: ORM-10962 vs. KB-R7943
For researchers, scientists, and drug development professionals, the choice of a pharmacological tool with high selectivity is paramount to ensure the validity and interpretability of experimental results. This guide provides a detailed comparison of the selectivity profiles of two commonly cited inhibitors of the sodium-calcium exchanger (NCX), ORM-10962 and KB-R7943, supported by experimental data.
Executive Summary
This compound emerges as a highly selective inhibitor of the sodium-calcium exchanger (NCX), demonstrating potent inhibition of both the forward and reverse modes of the exchanger in the nanomolar range with minimal off-target effects. In contrast, while KB-R7943 is a potent inhibitor of the reverse mode of NCX, its utility is compromised by a broad range of off-target activities at concentrations commonly used for NCX inhibition. These off-target effects of KB-R7943 include the inhibition of N-methyl-D-aspartate (NMDA) receptors, mitochondrial complex I, the mitochondrial calcium uniporter (MCU), and various other ion channels, which can confound experimental outcomes.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and KB-R7943 against their primary target, NCX, and various off-target molecules as reported in the literature.
Table 1: Inhibition of Na+/Ca2+ Exchanger (NCX)
| Compound | NCX Mode | IC50 | Species/Cell Type | Reference |
| This compound | Forward (Inward Current) | 55 nM | Not Specified | [1][2][3] |
| Reverse (Outward Current) | 67 nM | Not Specified | [1][2][3] | |
| KB-R7943 | Reverse (Ca2+ entry) | 0.7 µM - 5.7 µM | Various | [4] |
| Forward | Less Potent (Preferential for reverse mode) | Not Specified | [5][6] |
Table 2: Off-Target Effects of KB-R7943
| Target | IC50 | Species/Cell Type | Reference |
| NMDA Receptor | 13.4 µM | Cultured Hippocampal Neurons | [4] |
| Mitochondrial Complex I | 11.4 µM | Cultured Neurons | [4][7] |
| Mitochondrial Ca2+ Uniporter (MCU) | 5.5 µM | Permeabilized HeLa Cells | [8] |
| TRPC3 Channels | 0.46 µM | HEK293 Cells | [9] |
| TRPC5 Channels | 1.38 µM | HEK293 Cells | [9] |
| TRPC6 Channels | 0.71 µM | HEK293 Cells | [9] |
| Acid-Sensing Ion Channels (ASICs) | Inhibition Observed | CHO Cells, Neurons | [10] |
| Neuronal Nicotinic Receptors | Inhibition Observed | Oocytes | [11] |
Note on this compound Off-Target Effects: Studies have shown that this compound, even at a concentration of 1 µM, does not significantly affect a range of other ion channels, including ICa, INa, IK1, IKr, IKs, Ito, and the Na+/K+ pump.[12][13]
Experimental Protocols
The determination of the selectivity profiles of this compound and KB-R7943 relies on a variety of established experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Patch-Clamp Electrophysiology for Ion Channel Selectivity
Objective: To measure the effect of the compounds on specific ion currents in isolated cells.
Methodology:
-
Cell Preparation: Cardiomyocytes, neurons, or heterologous expression systems (e.g., HEK293 or CHO cells) are used. Cells are isolated and cultured according to standard protocols.
-
Patch-Clamp Recording: Whole-cell patch-clamp configuration is established to record ionic currents. Specific voltage protocols are applied to elicit the current of interest (e.g., ICaL, IKr, INa).
-
Compound Application: A baseline recording of the target current is obtained. The compound (this compound or KB-R7943) is then perfused into the recording chamber at various concentrations.
-
Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.
Fluorescence Microscopy for Intracellular Calcium and Mitochondrial Function
Objective: To assess the impact of the compounds on intracellular calcium dynamics and mitochondrial function.
Methodology:
-
Cell Loading: Cells are loaded with fluorescent indicators. For cytosolic calcium, Fura-2 AM or Fluo-4 AM are commonly used. For mitochondrial calcium, a genetically encoded indicator like aequorin targeted to the mitochondria can be expressed. For mitochondrial membrane potential, TMRE or JC-1 can be used.
-
Imaging: Cells are placed on the stage of a fluorescence microscope. A baseline fluorescence is recorded.
-
Stimulation and Compound Application: A stimulus (e.g., a neurotransmitter or high potassium) is applied to induce a calcium response. The compound is then added to the medium.
-
Data Acquisition and Analysis: Fluorescence intensity is recorded over time. Changes in fluorescence are used to calculate intracellular calcium concentrations or changes in mitochondrial membrane potential.
Visualization of Signaling Pathways and Selectivity
The following diagrams, generated using the DOT language, illustrate the signaling pathways and the comparative selectivity of this compound and KB-R7943.
Caption: this compound exhibits high selectivity for the Na+/Ca2+ exchanger.
Caption: KB-R7943 demonstrates broad off-target activity in addition to NCX inhibition.
Conclusion
The experimental data clearly indicate that this compound is a superior pharmacological tool for the specific inhibition of the Na+/Ca2+ exchanger due to its high potency and remarkable selectivity. Researchers utilizing KB-R7943 should exercise caution and perform appropriate control experiments to account for its numerous off-target effects, which can significantly impact the interpretation of their findings. The choice of inhibitor should be guided by the specific experimental context and the need for precise modulation of NCX activity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Inhibition of Na+/Ca2+ exchange by KB-R7943: transport mode selectivity and antiarrhythmic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The plasma membrane Na+/Ca2+ exchange inhibitor KB-R7943 is also a potent inhibitor of the mitochondrial Ca2+ uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Acid-Sensing Ion Channels by KB-R7943, a Reverse Na+/Ca2+ Exchanger Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel Na+/Ca2+ exchange inhibitor KB-R7943 also blocks native and expressed neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
A Comparative Guide to ORM-10962 and Other NCX Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sodium-calcium exchanger (NCX) inhibitor ORM-10962 with other notable alternatives. The information presented is intended to assist researchers in selecting the most appropriate tool for their preclinical investigations into the role of NCX in various physiological and pathological processes.
Introduction to NCX Inhibition
The sodium-calcium exchanger is a critical membrane protein responsible for maintaining calcium homeostasis in excitable cells, including cardiomyocytes. By extruding one calcium ion in exchange for three sodium ions, NCX plays a vital role in cardiac contractility and electrical activity. Dysregulation of NCX has been implicated in various cardiovascular diseases, making it a promising therapeutic target. This guide focuses on the validation of the inhibitory effect of this compound on NCX and provides a comparative analysis with other commercially available inhibitors.
Quantitative Comparison of NCX Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency and selectivity.
Table 1: Potency of NCX Inhibitors (IC50 values)
| Compound | Forward Mode (Inward Current) IC50 | Reverse Mode (Outward Current) IC50 | Target Isoforms |
| This compound | 55 nM[1][2] | 67 nM[1][2] | NCX1, NCX2, NCX3 |
| SEA-0400 | 3.35 µM[3] | 4.74 µM[3] | NCX1, NCX2, NCX3 |
| ORM-10103 | 780 nM[3] | 960 nM[3] | NCX1 |
| KB-R7943 | - | Preferentially inhibits reverse mode | NCX1, NCX2, NCX3 (3-fold more for NCX3)[4] |
| YM-244769 | - | 18 nM (NCX3), 68 nM (NCX1), 96 nM (NCX2) | Preferentially NCX3 |
| SAR296968 | Similar high potency for both modes | 74 nM (hNCX1), 23 nM (hNCX2), 129 nM (hNCX3)[5] | hNCX1, hNCX2, hNCX3[5] |
| CGP-37157 | - | 0.4 µM (mitochondrial NCX) | Mitochondrial NCX |
Table 2: Selectivity Profile of NCX Inhibitors
| Compound | Effect on ICaL | Effect on IKr | Effect on other ion channels |
| This compound | No significant effect at 1 µM[2] | No significant effect at 1 µM[2] | No significant effect on INa, IK1, IKs, Ito, and INa/K pump currents at 1 µM[2] |
| SEA-0400 | Inhibition with EC50 of 3.6 µM[3] | - | No significant effect on K+ or Na+ currents[3] |
| ORM-10103 | No effect[3] | 20% blocking effect[3] | No effect on IK1, IKs, Ito, and Na/K pump at 3 µM[3] |
| KB-R7943 | Inhibition | - | Inhibits voltage-gated Na+ and Ca2+ channels and inward rectifier K+ channels |
| YM-244769 | - | - | - |
| SAR296968 | No relevant inhibition[5] | - | Little to no effect against 5-HT2B, benzodiazepine (B76468) peripheral receptor, norepinephrine (B1679862) uptake, dopamine (B1211576) uptake, AR and PR[5] |
| CGP-37157 | No effect on plasma membrane L-type Ca2+ channels | - | Does not affect channels, exchangers, or ATPases on the cardiac sarcolemma or ATPases on sarcoplasmic reticulum[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are summaries of commonly used protocols.
Whole-Cell Patch Clamp for NCX Current Measurement in Canine Ventricular Myocytes
This protocol is adapted from methodologies described in studies investigating the effects of this compound.[7][8]
-
Cell Isolation: Single ventricular myocytes are isolated from canine hearts by enzymatic digestion.
-
Pipette Solution (in mM): 110 KOH, 40 KCl, 5 K2ATP, 5 MgCl2, 5 EGTA, and 10 HEPES (pH adjusted to 7.2 with aspartic acid).
-
External Solution (in mM): To isolate NCX current (INCX), other ionic currents are blocked. The external solution contains (in mM): 135 NaCl, 10 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, 10 D-glucose, adjusted to pH 7.35. To this solution, 0.2 mM BaCl2, 0.005 mM nifedipine, 0.05 mM lidocaine, and 1 mM ouabain (B1677812) are added to block K+, Ca2+, Na+ channels, and the Na+/K+ pump, respectively.[7]
-
Voltage Protocol: A voltage ramp protocol (e.g., from +60 mV to -100 mV) is applied from a holding potential of -40 mV to measure the current-voltage relationship of INCX.[7]
-
Data Acquisition: The NCX current is defined as the Ni2+-sensitive current. After recording the baseline current, 10 mM NiCl2 is added to the bath to completely block INCX. The Ni2+-sensitive current is obtained by subtracting the current recorded in the presence of NiCl2 from the baseline current. The effect of the test compound (e.g., this compound) is determined by applying it before the addition of NiCl2 and comparing the resulting Ni2+-sensitive current to the control.[8]
Ouabain-Induced Arrhythmia Model in Guinea Pigs
This in vivo model is used to assess the antiarrhythmic potential of NCX inhibitors.
-
Animal Preparation: Guinea pigs are anesthetized, and artificial respiration is maintained. The jugular vein is cannulated for drug infusion, and an ECG is recorded to monitor heart rhythm.
-
Arrhythmia Induction: Ouabain is infused intravenously at a constant rate (e.g., 10 µg/kg/min) to induce ventricular arrhythmias.[1]
-
Drug Administration: The test compound (e.g., this compound at 0.3 mg/kg) is administered intravenously as a pre-treatment before the start of the ouabain infusion.[1]
-
Endpoint Measurement: The time to the onset of ventricular extrasystoles and ventricular tachycardia is measured. The efficacy of the test compound is determined by its ability to delay the onset of these arrhythmias compared to a vehicle control group.[1]
Measurement of Intracellular Calcium Transients and Myocyte Contractility
The IonOptix system is a common platform for the simultaneous measurement of intracellular calcium and cell shortening in isolated cardiomyocytes.[9]
-
Cell Preparation: Isolated cardiomyocytes are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Experimental Setup: The cells are placed in a chamber on the stage of an inverted microscope equipped with the IonOptix system, which includes a high-speed camera and a photomultiplier tube.
-
Data Acquisition: Cells are field-stimulated at a defined frequency (e.g., 1 Hz). The system records the changes in fluorescence intensity of the calcium indicator, which reflects the intracellular calcium transient. Simultaneously, it tracks the changes in cell length or sarcomere length, providing a measure of myocyte contractility (cell shortening).
-
Data Analysis: Various parameters of the calcium transient (amplitude, time to peak, decay rate) and cell shortening (percentage of shortening, velocity of shortening and relengthening) are analyzed to determine the effects of the test compound.
Visualizing Pathways and Workflows
Signaling Consequences of NCX Inhibition
The following diagram illustrates the potential downstream effects of inhibiting the sodium-calcium exchanger in a cardiomyocyte.
Caption: Downstream effects of NCX inhibition by this compound.
Experimental Workflow for Validating NCX Inhibition
This diagram outlines a typical experimental workflow to validate the inhibitory effect of a compound like this compound on NCX.
Caption: Workflow for validating an NCX inhibitor.
Conclusion
This compound emerges as a potent and highly selective NCX inhibitor with a balanced effect on both forward and reverse modes of the exchanger. Its minimal off-target effects on other cardiac ion channels make it a valuable tool for dissecting the specific roles of NCX in cardiac physiology and pathophysiology. While other inhibitors are available, their utility may be tempered by lower potency or off-target effects, which should be carefully considered in the context of the specific research question. This guide provides a starting point for researchers to make informed decisions when selecting an NCX inhibitor for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. SAR296968 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
ORM-10962: A Profile of High Selectivity Against Off-Target Ion Channels
A Comparative Guide for Drug Development Professionals
Introduction: ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component in cellular calcium homeostasis.[1] Its efficacy in modulating NCX activity has positioned it as a promising therapeutic candidate. However, a crucial aspect of its preclinical evaluation is its selectivity profile against other ion channels to anticipate potential off-target effects. This guide provides a comprehensive comparison of this compound's activity against a panel of key ion channels, supported by experimental data, to aid researchers and drug development professionals in their assessment of this compound.
Unparalleled Selectivity for the Sodium-Calcium Exchanger
This compound demonstrates exceptional selectivity for the NCX, with IC50 values of 55 nM for the inward current and 67 nM for the outward current.[1][2] This high affinity for its primary target is a key characteristic of its pharmacological profile. More importantly, extensive in vitro studies have revealed that this compound exhibits minimal to no inhibitory activity against a broad range of other critical ion channels, even at concentrations significantly higher than its effective dose for NCX inhibition.
Comparative Analysis of Off-Target Ion Channel Activity
To contextualize the selectivity of this compound, the following table presents its inhibitory effects on various ion channels at a concentration of 1 µM. For comparative purposes, the table also includes the IC50 or Ki values of well-established, potent inhibitors for each respective channel. This data starkly illustrates the superior selectivity of this compound.
| Ion Channel Family | Specific Channel | This compound Activity (at 1 µM) | Reference Compound | Reference Compound Potency (IC50/Ki) |
| Sodium Channels | Nav1.5 | No significant effect[2] | Lidocaine | ~17-20 µM[3] |
| Calcium Channels | Cav1.2 (L-type) | No significant effect[2] | Nifedipine | ~16-22 nM[4][5] |
| Potassium Channels | hERG (Kv11.1) | No significant effect[2] | Astemizole | ~0.9-4 nM[6][7] |
| Kv1.3 | Not specified | Margatoxin | ~30-36 pM[8][9][10] | |
| Kv1.5 (IKur) | No significant effect[2] | DPO-1 | ~0.31 µM | |
| Kir2.1 (IK1) | No significant effect[2] | Barium | ~16-20 µM[11] | |
| KCNQ2/3 (M-current) | Not specified | XE-991 | ~0.6 µM[12][13][14] | |
| IKs | No significant effect[2] | - | - | |
| Ito | No significant effect[2] | - | - | |
| Other | Funny Current (If/HCN4) | No significant effect[15] | Ivabradine | ~0.4-2.5 µM[16][17][18] |
| Na+/K+ Pump | No significant effect[2] | - | - |
Experimental Protocols for Selectivity Profiling
The determination of ion channel selectivity is a critical step in preclinical safety pharmacology. The data presented here for this compound and reference compounds are typically generated using the following established methodologies:
Whole-Cell Patch-Clamp Electrophysiology: This is the gold-standard technique for characterizing the effects of a compound on ion channel function.
-
Cell Preparation: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the specific ion channel of interest are cultured and prepared for recording.
-
Electrode and Solution Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution that mimics the intracellular ionic composition. The external solution is formulated to isolate the specific ionic current being measured.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential is clamped at a specific holding potential, and voltage steps are applied to elicit ionic currents through the channels of interest. These currents are recorded in the absence (control) and presence of various concentrations of the test compound (e.g., this compound).
-
Data Analysis: The recorded currents are analyzed to determine the extent of inhibition by the compound. Concentration-response curves are generated to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal current.
The following diagram illustrates the workflow for assessing the selectivity of a compound like this compound against a panel of ion channels using the patch-clamp technique.
Caption: A flowchart of the whole-cell patch-clamp workflow.
Conclusion
The comprehensive selectivity profiling of this compound demonstrates its remarkable specificity for the sodium-calcium exchanger. Its lack of significant activity against a wide array of other critical ion channels, particularly at concentrations well above its therapeutic range for NCX inhibition, underscores its favorable safety profile. This high degree of selectivity minimizes the potential for off-target effects, making this compound a highly promising candidate for further therapeutic development. The data presented in this guide provides a solid foundation for researchers and clinicians to confidently evaluate the potential of this compound in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. physoc.org [physoc.org]
- 3. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Margatoxin | CAS:145808-47-5 | Potent KV1.3 channel blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Margatoxin | Kv1.3 channel Blocker | Hello Bio [hellobio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
Comparative Efficacy of ORM-10962 and ORM-10103 in Cardiovascular Research
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive comparison of the efficacy of two experimental compounds, ORM-10962 and ORM-10103, both of which are inhibitors of the sodium-calcium exchanger (NCX). The data presented is intended to inform researchers, scientists, and drug development professionals on the key differences in potency, selectivity, and cellular effects of these two molecules.
Executive Summary
Data Presentation
Table 1: Comparative Potency (EC50) of this compound and ORM-10103 on NCX Current
| Compound | NCX Current Mode | EC50 (nM) | Species/Cell Type | Reference |
| This compound | Inward | 55 | Canine Ventricular Myocytes | [1][2] |
| Outward | 67 | Canine Ventricular Myocytes | [1][2] | |
| ORM-10103 | Inward | 780 | Canine Ventricular Myocytes | [1] |
| Outward | 960 | Canine Ventricular Myocytes | [1] |
Table 2: Selectivity Profile of this compound and ORM-10103
| Compound | Target | Effect | Concentration | Reference |
| This compound | NCX | Inhibition | EC50: 55-67 nM | [1][2] |
| ICaL, IKr, IKs, IK1, Ito, Na+/K+ pump | No significant effect | 1 µM | [3] | |
| ORM-10103 | NCX | Inhibition | EC50: 780-960 nM | [1] |
| IKr | ~20% blocking effect | 3 µM | [1][4] | |
| ICaL, IKs, IK1, Ito, Na+/K+ pump | No significant effect | 3 µM | [1] |
Key Efficacy Findings
Both compounds have been evaluated for their effects on arrhythmogenic events such as early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).
-
ORM-10103 has been shown to decrease the amplitude of pharmacologically-induced EADs and DADs in a concentration-dependent manner in canine cardiac preparations.[4][5] Specifically, at concentrations of 3 and 10 µM, it significantly reduced the amplitude of EADs.[1][5]
-
This compound has also demonstrated efficacy in suppressing DADs. In dog Purkinje fibers treated with digoxin, 1 µM this compound significantly suppressed the amplitude of DADs.[1] Furthermore, this compound has been shown to attenuate cardiac alternans, a precursor to arrhythmias, in canine ventricular tissue.[1][6][7]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and ORM-10103 is the inhibition of the Na+/Ca2+ exchanger. This transporter plays a crucial role in extruding calcium from the cell, particularly during the diastolic phase of the cardiac cycle. By inhibiting NCX, these compounds modulate intracellular calcium levels, which in turn affects cardiac contractility and electrical stability.
The experimental workflow for evaluating these compounds typically involves isolating cardiac myocytes, followed by electrophysiological measurements using the patch-clamp technique to assess their effects on specific ion currents.
Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol is a generalized representation based on common methodologies.
-
Heart Excision and Perfusion: The heart is rapidly excised from an anesthetized dog and placed in a cold cardioplegia solution. The left anterior descending coronary artery is cannulated for retrograde perfusion using a Langendorff apparatus.
-
Enzymatic Digestion: The heart is perfused with a Ca2+-free buffer to wash out the blood, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.
-
Cell Dissociation: The digested ventricular tissue is minced and gently agitated to release individual myocytes.
-
Filtration and Storage: The cell suspension is filtered to remove undigested tissue, and the isolated myocytes are stored in a solution with gradually increasing calcium concentrations to ensure their viability.
Electrophysiological Recording of NCX Current (Whole-Cell Patch-Clamp)
-
Cell Preparation: Isolated canine ventricular myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution designed to isolate the NCX current.
-
Giga-seal Formation and Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to elicit the NCX current. This typically involves a ramp protocol to measure both inward and outward currents. To isolate the NCX current, other ion channels are blocked using specific pharmacological agents. The NCX current is then identified as the current sensitive to the application of a high concentration of an NCX inhibitor (e.g., 10 mM NiCl2) or the specific compound being tested.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the current-voltage relationship and the effect of the test compound on the NCX current amplitude. The EC50 is calculated by fitting the concentration-response data to a Hill equation.
Conclusion
The available data strongly indicates that this compound is a more potent and selective inhibitor of the Na+/Ca2+ exchanger compared to ORM-10103. Its higher potency, demonstrated by significantly lower EC50 values, and its cleaner selectivity profile, lacking the IKr inhibitory effects seen with ORM-10103 at higher concentrations, make it a more precise tool for studying the role of NCX in cardiac physiology and pathophysiology. For researchers and drug development professionals, this compound represents a more advanced lead compound for targeting NCX-mediated cardiac arrhythmias. Further head-to-head comparative studies in various preclinical models of cardiac disease are warranted to fully elucidate their therapeutic potential.
References
- 1. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ORM-10962: A Novel Approach to Arrhythmia Suppression by Targeting Cardiac Calcium Dynamics
A detailed comparison of the selective Na+/Ca2+ exchanger inhibitor ORM-10962 with established antiarrhythmic agents, amiodarone (B1667116) and flecainide, for researchers and drug development professionals.
This guide provides a comprehensive analysis of the antiarrhythmic properties of this compound, a selective inhibitor of the sodium-calcium exchanger (NCX), and compares its mechanism and effects with two widely used antiarrhythmic drugs, amiodarone and flecainide. While direct head-to-head experimental data is limited, this comparison is based on the available preclinical findings for this compound and the established pharmacological profiles of amiodarone and flecainide.
Executive Summary
This compound presents a targeted approach to arrhythmia suppression by modulating intracellular calcium handling, a key factor in the genesis of certain arrhythmias. Its primary mechanism involves the attenuation of cardiac alternans, beat-to-beat fluctuations in action potential duration and calcium transient amplitude, which are known precursors to life-threatening arrhythmias. This contrasts with the broader spectrum of ion channel blockade exhibited by amiodarone and the potent sodium channel inhibition of flecainide. The following sections delve into the detailed mechanisms of action, supporting experimental data, and methodologies for each compound.
This compound: Targeting the Sodium-Calcium Exchanger
This compound is a highly selective inhibitor of the cardiac sodium-calcium exchanger (NCX). This transporter plays a crucial role in maintaining calcium homeostasis within cardiomyocytes. By inhibiting NCX, this compound directly influences the cellular mechanisms that can lead to arrhythmias.
Antiarrhythmic Properties
The principal antiarrhythmic effect of this compound is the suppression of cardiac alternans. Experimental studies have demonstrated its ability to attenuate both action potential duration (APD) and calcium transient (CaT) alternans in canine ventricular tissue and isolated myocytes. This effect is believed to be a key factor in preventing the transition to more severe arrhythmias.
Furthermore, this compound has been shown to suppress delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias, particularly in conditions of cellular calcium overload.
Mechanism of Action
The antiarrhythmic action of this compound is rooted in its ability to modulate intracellular calcium cycling. By inhibiting the NCX, this compound is thought to reduce the refractoriness of sarcoplasmic reticulum (SR) calcium release. This leads to a more stable and consistent release of calcium with each heartbeat, thereby preventing the oscillations that characterize cardiac alternans. Additionally, this compound indirectly reduces the L-type calcium current, further contributing to its anti-alternans effect.
A Comparative Guide to the Preclinical Efficacy of ORM-10962, a Selective Sodium-Calcium Exchanger Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of ORM-10962, a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), with alternative compounds in various preclinical animal models. The data presented is compiled from a comprehensive review of published experimental studies, offering insights into its potential as a therapeutic agent for cardiac arrhythmias.
Executive Summary
This compound distinguishes itself as a highly selective NCX inhibitor with nanomolar potency.[1][2] Preclinical studies in canine, rabbit, and guinea pig models have demonstrated its efficacy in mitigating pro-arrhythmic cellular phenomena, specifically cardiac alternans and delayed afterdepolarizations (DADs). Compared to less selective NCX inhibitors such as SEA-0400 and KB-R7943, this compound exhibits a cleaner pharmacological profile, lacking significant off-target effects on other ion channels.[3][4][5] This high selectivity provides a more precise tool for investigating the role of NCX in cardiac pathophysiology and offers a potential advantage in therapeutic applications by minimizing the risk of unintended cardiac effects.
Comparative Efficacy of NCX Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known NCX inhibitors.
| Compound | Target | IC50 (Forward Mode) | IC50 (Reverse Mode) | Off-Target Effects Noted | Animal Models Tested | Key Findings |
| This compound | NCX | 55 nM[1][2] | 67 nM[1][2] | No significant effects on ICaL, INa, IK1, IKr, IKs, Ito at 1 µM[3][6] | Canine, Rabbit, Guinea Pig | Attenuates cardiac alternans; Suppresses DADs; Moderate bradycardic effect.[3][5][6][7] |
| ORM-10103 | NCX | 780 nM | 960 nM | Slight inhibition of IKr at 3 µM.[1][8] | Canine, Guinea Pig | Decreases early and delayed afterdepolarizations.[1][8] |
| SEA-0400 | NCX | - | - | Inhibits L-type Ca2+ current (ICaL).[1][5] | Canine, Rat, Rabbit, Murine | Effects on arrhythmias are confounded by ICaL blockade; variable effects on action potential duration.[4][5] |
| KB-R7943 | NCX | - | - | Non-selective, with marked effects on Ca2+ currents.[3] | Guinea Pig | Suppresses spontaneous beating in sinoatrial node cells.[3] |
Cross-Validation of this compound Effects in Different Animal Models
This compound has been evaluated in several distinct animal models of cardiac arrhythmia, demonstrating its potential to address different arrhythmogenic mechanisms.
Canine Model of Cardiac Alternans
In a model of pacing-induced cardiac alternans in canine papillary muscle and isolated ventricular myocytes, this compound demonstrated a significant ability to attenuate both action potential duration (APD) and calcium transient (CaT) alternans.[3][9][10] This effect is crucial as cardiac alternans are considered a key precursor to ventricular fibrillation.
Quantitative Data:
| Parameter | Condition | This compound (1 µM) Effect |
| APD Alternans | Pacing-induced | Significantly attenuated.[3] |
| CaT Alternans | Pacing-induced | Significantly attenuated.[3] |
Rabbit Sinoatrial Node Model
In isolated rabbit sinoatrial node (SAN) tissue, this compound induced a modest bradycardic effect, highlighting the role of NCX in cardiac pacemaking.[7][11][12][13][14] The study also revealed a synergistic bradycardic effect when this compound was co-administered with the If inhibitor ivabradine, suggesting a functional coupling between NCX and the "funny" current in regulating heart rate.[7][11]
Quantitative Data:
| Parameter | Condition | This compound (1 µM) Effect | This compound + Ivabradine (0.3 µM) |
| Spontaneous Firing Rate | Baseline | 8.1 ± 1.8% decrease in cycle length.[14] | Increased bradycardic effect.[11] |
| Diastolic Ca2+ Level | Baseline | Significant increase.[7][12][14] | - |
| Ca2+ Transient Amplitude | Baseline | Marked increase.[7][12][14] | - |
Guinea Pig Model of Digitalis-Induced Arrhythmia
In an in vivo guinea pig model, ouabain (B1677812) was used to induce arrhythmias by inhibiting the Na+/K+ pump, leading to intracellular Ca2+ overload. Pre-treatment with this compound significantly delayed the onset of ventricular arrhythmias.[5][6][15][16]
Quantitative Data:
| Parameter | Condition | This compound (0.3 mg/kg, IV) Effect |
| Onset of Ventricular Extrasystoles | Ouabain-induced | Delayed by approximately 50%.[5][6] |
| Onset of Ventricular Tachycardia | Ouabain-induced | Delayed by approximately 30%.[5][6] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its anti-arrhythmic effects by selectively inhibiting the sodium-calcium exchanger (NCX). In conditions of cellular calcium overload, the reverse mode of NCX can contribute to delayed afterdepolarizations (DADs) by bringing Ca2+ into the cell. By blocking this, this compound helps to prevent the triggers for certain types of arrhythmias.
Caption: Mechanism of this compound in preventing DAD-mediated arrhythmias.
Experimental Workflow for Assessing Cardiac Alternans
The following diagram outlines a typical experimental workflow for inducing and measuring the effects of a compound on cardiac alternans in isolated cardiac preparations.
Caption: Workflow for evaluating the effect of this compound on cardiac alternans.
Experimental Protocols
Canine Ventricular Myocyte Isolation and Electrophysiology for Alternans Studies
-
Animal Model: Adult mongrel dogs of either sex.
-
Cell Isolation: Ventricular myocytes are enzymatically dissociated from the left ventricle. The left anterior descending coronary artery is cannulated and perfused with a collagenase-containing solution.
-
Electrophysiological Recording: Action potentials are recorded using the microelectrode technique from multicellular papillary muscle preparations. For single cells, whole-cell patch-clamp is used.
-
Alternans Induction: Cardiac alternans are induced by rapid electrical pacing at various cycle lengths.
-
Calcium Imaging: Intracellular calcium transients are measured using fluorescent indicators like Fluo-4 AM.
-
Drug Application: this compound is superfused at the desired concentration (e.g., 1 µM), and recordings are compared to baseline (control) conditions.
Rabbit Sinoatrial Node Preparation and Action Potential Recording
-
Animal Model: New Zealand white rabbits.
-
Tissue Preparation: The sinoatrial node (SAN) tissue is dissected from the right atrium.
-
Recording: Action potentials are recorded from the SAN tissue using sharp microelectrodes.
-
Drug Application: The preparation is superfused with Tyrode's solution containing the vehicle (control) followed by the solution containing this compound and/or other compounds like ivabradine.
-
Data Analysis: Changes in the spontaneous cycle length, action potential duration, and diastolic depolarization rate are measured and compared between control and drug application periods.[11][13]
In Vivo Guinea Pig Model of Ouabain-Induced Arrhythmia
-
Animal Model: Dunkin-Hartley guinea pigs.
-
Anesthesia: Animals are anesthetized, typically with pentobarbitone.
-
ECG Monitoring: A standard limb lead II electrocardiogram (ECG) is continuously monitored.
-
Arrhythmia Induction: Ouabain is infused intravenously at a constant rate to induce cardiac arrhythmias.
-
Drug Administration: this compound is administered as an intravenous bolus before the start of the ouabain infusion (pre-treatment).
-
Endpoint Measurement: The time to the first ventricular extrasystole and the first episode of ventricular tachycardia are recorded as primary endpoints.[5][6]
Conclusion
The available preclinical data strongly support the profile of this compound as a highly selective and potent NCX inhibitor. Its ability to mitigate key arrhythmogenic events in diverse animal models, such as cardiac alternans and DADs, underscores its therapeutic potential. The superior selectivity of this compound over older NCX inhibitors represents a significant advancement, potentially translating to a better safety profile in clinical settings. Further investigation is warranted to fully elucidate its efficacy in a broader range of arrhythmia models and to transition these promising preclinical findings into clinical development.
References
- 1. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 8. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [pubmed.ncbi.nlm.nih.gov]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 14. Frontiers | Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue [frontiersin.org]
- 15. Item - Effect of this compound (0.3 mg/kg) on ouabain (10 μg/kg/min i.v.) induced arrhythmias in anesthetized (pentobarbitone, 45 mg/kg i.p.) guinea-pigs. - Public Library of Science - Figshare [plos.figshare.com]
- 16. researchgate.net [researchgate.net]
Independent Verification of ORM-10962's Mechanism of Action: A Comparative Analysis with Sigma-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the mechanism of action of ORM-10962, a selective sodium-calcium exchanger (NCX) inhibitor. While initial inquiries may have associated this compound with sigma-1 receptor antagonism, this document clarifies its distinct mode of action and presents a comparative analysis with a representative sigma-1 receptor antagonist, E-52862 (S1RA), to highlight their different molecular targets and therapeutic potentials. This objective comparison is supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Executive Summary
This compound is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), a crucial component in maintaining intracellular calcium homeostasis, particularly in cardiac myocytes.[1] Its mechanism of action centers on modulating calcium flux across the cell membrane, which has been shown to attenuate cardiac alternans, a precursor to arrhythmias.[2][3][4][5] In contrast, E-52862 is a selective antagonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[6][7] The antagonism of this receptor has demonstrated efficacy in preclinical and clinical models of neuropathic pain.[8][9][10][11][12] This guide will delineate the distinct signaling pathways, present quantitative data from key studies, and provide an overview of the experimental protocols used to verify these mechanisms.
Data Presentation: this compound vs. E-52862
The following tables summarize the key pharmacological and clinical data for this compound and E-52862.
Table 1: Pharmacodynamic Properties
| Parameter | This compound | E-52862 (S1RA) |
| Primary Target | Sodium-Calcium Exchanger (NCX) | Sigma-1 Receptor |
| Mechanism of Action | Inhibition of Na+/Ca2+ exchange | Antagonism of sigma-1 receptor function |
| Potency (IC50/Ki) | IC50: 55 nM (forward mode), 67 nM (reverse mode)[1] | Ki: 17 nM[6][7] |
| Therapeutic Area | Cardiac Arrhythmias | Neuropathic Pain[7] |
Table 2: Key Experimental and Clinical Findings
| Compound | Indication Studied | Key Quantitative Results |
| This compound | Cardiac Alternans | - Significantly attenuated APD25 alternans at most basic cycle lengths.[2]- Significantly attenuated APD80 alternans at basic cycle lengths of 230 and 250 ms.[2]- Extended post-repolarization refractoriness.[2] |
| E-52862 (S1RA) | Chronic Postsurgical Pain (CPSP) | - Week 4 mean change from baseline in average pain score: -1.6 (vs. -0.9 for placebo, p=0.029).[8][9] |
| Painful Diabetic Neuropathy (PDN) | - Week 4 mean change from baseline in average pain score: -2.2 (vs. -2.1 for placebo, p=0.766).[8][9] | |
| Oxaliplatin-induced Neuropathy | - Reversed hypersensitivity to cold stimuli.[11][12] |
Experimental Protocols
Verification of this compound's Effect on Cardiac Alternans
Objective: To determine the effect of this compound on action potential duration (APD) and calcium transient (CaT) alternans in cardiac tissue.
Methodology:
-
Tissue Preparation: Canine papillary muscle preparations were used for action potential recordings.[2][3][4][5] Isolated canine ventricular myocytes were used for calcium transient measurements.[2][3][4][5]
-
Action Potential Measurement: Action potentials were measured using microelectrodes from the papillary muscle preparations.[2][3][4][5] Alternans was induced by rapid pacing at various basic cycle lengths.[2]
-
Calcium Transient Measurement: Intracellular calcium transients were measured in isolated ventricular myocytes loaded with the fluorescent calcium indicator Fluo4-AM.[2][3][4][5]
-
Drug Application: this compound was applied to the preparations, and the effects on APD and CaT alternans were recorded and compared to control conditions.[2]
-
Data Analysis: The magnitude of APD and CaT alternans was quantified at different levels of repolarization (e.g., APD25 and APD80) and at various pacing cycle lengths.
Verification of E-52862's Efficacy in Neuropathic Pain
Objective: To evaluate the analgesic efficacy of E-52862 in a clinical model of neuropathic pain.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial was conducted in patients with moderate-to-severe chronic postsurgical pain (CPSP) or painful diabetic neuropathy (PDN).[8][9]
-
Patient Population: Adult patients with a confirmed diagnosis of CPSP or PDN were enrolled.[8][9]
-
Treatment: Patients were randomized to receive either E-52862 or a placebo orally once daily for 4 weeks.[8][9]
-
Efficacy Assessment: The primary endpoint was the change from baseline in the weekly average pain intensity score, measured on a numerical rating scale (NRS) from 0 to 10.[8][9]
-
Data Analysis: The mean change from baseline in pain scores was compared between the E-52862 and placebo groups using statistical analysis.[8][9]
Signaling Pathway Visualizations
The following diagrams illustrate the distinct signaling pathways affected by this compound and a sigma-1 receptor antagonist.
Caption: Mechanism of action of this compound in attenuating cardiac alternans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of sodium‑calcium exchanger via this compound attenuates cardiac alternans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E-52862 - Wikipedia [en.wikipedia.org]
- 8. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The selective sigma-1 receptor antagonist E-52862 attenuates neuropathic pain of different aetiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of ORM-10962 in Cardiac Tissue: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ORM-10962, a selective sodium-calcium exchanger (NCX) inhibitor, with other alternatives. The following sections detail its performance based on experimental data, outline key experimental protocols, and visualize relevant biological pathways and workflows.
Unveiling this compound: A Highly Selective NCX Inhibitor
This compound is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component in cardiac calcium homeostasis.[1][2] It effectively blocks both the forward and reverse modes of NCX, playing a significant role in regulating intracellular calcium levels in cardiomyocytes.[1][2] Its high selectivity for NCX with minimal effects on other cardiac ion channels makes it a valuable tool for studying the specific roles of NCX in cardiac physiology and pathophysiology.
Performance Comparison: this compound vs. Alternative NCX Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of this compound compared to other commonly used NCX inhibitors, SEA0400 and KB-R7943.
| Compound | Target | IC50 (Forward Mode) | IC50 (Reverse Mode) | Species/Cell Type | Reference |
| This compound | NCX | 55 nM | 67 nM | Canine Ventricular Myocytes | [1][2] |
| ORM-10103 | NCX | 780 nM | 960 nM | Canine Ventricular Myocytes | [3] |
| SEA0400 | NCX | ~30-40 nM | ~30-40 nM | Guinea Pig Ventricular Myocytes | [4] |
| KB-R7943 | NCX | - | Mode-dependent, less potent than SEA0400 | Guinea Pig Ventricular Myocytes | [4] |
| Compound | Off-Target Ion Channel | Effect | Concentration | Species/Cell Type | Reference |
| This compound | ICaL, IKr, IK1, IKs, Ito, Na/K pump | No significant effect | 1 µM | Canine Cardiac Myocytes | [1][5] |
| SEA0400 | ICaL | Inhibition | >1 µM | Guinea Pig Ventricular Myocytes | [4] |
| KB-R7943 | ICaL, IKr, IK1, TRPC channels | Inhibition | 10 µM | Guinea Pig Ventricular Myocytes, HEK293 cells | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of NCX Current in Cardiomyocytes
This protocol is adapted from studies investigating the effects of NCX inhibitors on ion currents in isolated cardiomyocytes.
1. Cell Isolation:
-
Isolate ventricular myocytes from the desired animal model (e.g., canine, guinea pig) using enzymatic digestion with collagenase and protease.
2. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
The external solution (Tyrode's solution) should contain (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
The internal (pipette) solution should contain (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with pH adjusted to 7.2 with CsOH. Other ion currents (e.g., Na+, K+, Ca2+) should be blocked using specific inhibitors (e.g., tetrodotoxin, nifedipine).
3. Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a descending-ascending voltage ramp from +60 mV to -120 mV and back to +60 mV over 500 ms.
-
Record the resulting membrane current.
4. Data Analysis:
-
The NCX current is defined as the Ni2+ (5-10 mM)-sensitive current.
-
To measure the effect of an inhibitor, first record the baseline NCX current.
-
Perfuse the cell with the inhibitor at the desired concentration and record the current again.
-
The difference between the baseline current and the current in the presence of the inhibitor represents the extent of NCX inhibition.
Measurement of Intracellular Calcium Transients
This protocol outlines the measurement of changes in intracellular calcium concentration in response to NCX inhibition.
1. Cell Preparation:
-
Isolate cardiomyocytes as described in the previous protocol.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a solution containing the dye for a specified time.
2. Fluorescence Imaging:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the dye at its excitation wavelength and record the emitted fluorescence.
3. Experimental Procedure:
-
Perfuse the cells with a control solution (e.g., Tyrode's solution).
-
Stimulate the cells electrically to elicit calcium transients and record the baseline fluorescence.
-
Perfuse the cells with the NCX inhibitor at the desired concentration.
-
Record the calcium transients in the presence of the inhibitor.
4. Data Analysis:
-
The amplitude, duration, and decay rate of the calcium transients are analyzed to determine the effect of the inhibitor on intracellular calcium handling.
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: Signaling pathway of the Sodium-Calcium Exchanger (NCX) in a cardiomyocyte.
Caption: Experimental workflow for measuring NCX current in cardiomyocytes.
Caption: Experimental workflow for measuring calcium transients in cardiomyocytes.
References
- 1. physoc.org [physoc.org]
- 2. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of SEA0400, a novel inhibitor of sodium-calcium exchanger, on myocardial ionic currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Na+/Ca2+ exchange inhibitor KB-R7943 potently blocks TRPC channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel NCX Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Sodium-Calcium Exchanger (NCX) inhibitors, supported by experimental data. It aims to facilitate the selection of appropriate inhibitors for preclinical research in areas such as cardiovascular diseases and neurological disorders.
The Sodium-Calcium Exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in various cell types, particularly in excitable tissues like the heart and brain. Its dysregulation is implicated in numerous pathologies, making it a promising therapeutic target. This guide offers a comparative analysis of several novel NCX inhibitors, presenting their performance based on available experimental data.
Performance Comparison of Novel NCX Inhibitors
The following tables summarize the inhibitory potency (IC50/EC50) of various novel NCX inhibitors against different NCX isoforms and their modes of operation. This data is crucial for selecting an inhibitor with the desired selectivity and potency for a specific research application.
| Inhibitor | Target(s) | IC50/EC50 | Cell/Assay Type | Mode of Operation |
| KB-R7943 | NCX (preferentially NCX3) | IC50: 5.7 µM (reverse mode)[1][2][3][4][5] | Cultured hippocampal neurons | Preferentially inhibits reverse mode |
| SEA0400 | NCX1, NCX2, NCX3 | IC50: 5-33 nM[6] | Cultured neurons, astrocytes, microglia | - |
| EC50: 3.35 µM (forward), 4.74 µM (reverse)[7] | Canine cardiomyocytes | Forward and Reverse | ||
| SN-6 | NCX1, NCX2, NCX3 | IC50: 2.9 µM (NCX1), 16 µM (NCX2), 8.6 µM (NCX3)[6][8][9] | Cells expressing NCX isoforms | - |
| IC50: 2.3 µM (outward), 1.9 µM (inward)[10] | Guinea pig ventricular myocytes | Bidirectional | ||
| YM-244769 | NCX1, NCX2, NCX3 (preferentially NCX3) | IC50: 68 nM (NCX1), 96 nM (NCX2), 18 nM (NCX3)[6][11][12][13] | Cells expressing NCX isoforms | Preferentially inhibits reverse mode |
| IC50: ~0.1 µM (bidirectional), 0.05 µM (unidirectional outward)[14] | Guinea pig cardiac ventricular myocytes | Bidirectional and Unidirectional | ||
| ORM-10103 | NCX | EC50: 780 nM (forward), 960 nM (reverse)[7][15][16][17] | Canine ventricular myocytes | Forward and Reverse |
| ORM-10962 | NCX | IC50: 55 nM (forward), 67 nM (reverse)[6][18][19] | Dog ventricular myocytes | Forward and Reverse |
| ORM-11372 | NCX1.1 | IC50: 6 nM (forward), 5 nM (reverse)[6][20][21][22] | Human NCX1.1 | Forward and Reverse |
| Bepridil | NCX, Calcium channels, Sodium channels | - | - | - |
| CB-DMB | NCX | - | - | - |
| SKF 96365 | NCX (enhances reverse mode), TRPC channels | EC50: 9.79 µM (enhancement of reverse mode)[23] | Glioblastoma cells | Enhances reverse mode |
Key Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are detailed protocols for key experiments commonly used to evaluate NCX inhibitors.
Fluorescence-Based Intracellular Calcium Assay
This protocol outlines the measurement of NCX activity by monitoring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.
Objective: To determine the effect of a test compound on the forward (Ca2+ efflux) or reverse (Ca2+ influx) mode of NCX.
Materials:
-
Cells expressing the target NCX isoform (e.g., HEK293 cells)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without CaCl2
-
Na+-free buffer (substituting Na+ with Li+ or N-methyl-D-glucamine)
-
NCX inhibitors (test compounds and controls)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation:
-
Add HBSS containing the desired concentration of the test NCX inhibitor or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of NCX Activity:
-
Reverse Mode (Ca2+ influx):
-
Establish a baseline fluorescence reading in normal HBSS.
-
Rapidly replace the normal HBSS with a Na+-free, high Ca2+ buffer to induce the reverse mode of NCX.
-
Immediately begin kinetic fluorescence readings to measure the increase in intracellular Ca2+.
-
-
Forward Mode (Ca2+ efflux):
-
First, load the cells with Ca2+ by inducing the reverse mode as described above or by using a calcium ionophore.
-
Establish a baseline fluorescence reading in the Na+-free buffer.
-
Rapidly replace the Na+-free buffer with a normal Na+-containing, Ca2+-free buffer to induce the forward mode of NCX.
-
Immediately begin kinetic fluorescence readings to measure the decrease in intracellular Ca2+.
-
-
-
Data Analysis: Calculate the rate of change in fluorescence to determine the activity of NCX in the presence and absence of the inhibitor. Determine the IC50 value of the inhibitor.
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the direct measurement of NCX currents (I_NCX) using the whole-cell patch-clamp technique, allowing for the characterization of an inhibitor's effect on the exchanger's electrical activity.
Objective: To measure the inward and outward currents generated by NCX and determine the inhibitory effect of a test compound.
Materials:
-
Isolated cardiomyocytes or other cells expressing the target NCX isoform
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Micromanipulator
-
Perfusion system
-
External (bath) solution containing specific ion channel blockers (e.g., to block Na+, K+, and Ca2+ channels)
-
Internal (pipette) solution with a defined ionic composition
-
NCX inhibitors (test compounds and controls)
Procedure:
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a specific potential (e.g., -40 mV).
-
Apply a series of voltage steps or ramps to elicit both inward and outward NCX currents. A typical ramp protocol might go from +80 mV to -120 mV.
-
-
Measurement of I_NCX:
-
Record the total membrane current in the presence of blockers for other major ion channels.
-
Apply a known, non-specific NCX blocker (e.g., Ni2+) or the test compound to the bath solution and record the remaining current.
-
Subtract the current recorded in the presence of the blocker from the total current to isolate the NCX-specific current.
-
-
Data Analysis: Analyze the current-voltage (I-V) relationship of I_NCX in the presence and absence of the test inhibitor to determine its potency and any voltage-dependent effects.
In Vivo Ischemia-Reperfusion Model
This protocol provides a general workflow for evaluating the cardioprotective effects of an NCX inhibitor in a rat model of myocardial ischemia-reperfusion injury.
Objective: To assess the ability of an NCX inhibitor to reduce infarct size and improve cardiac function following a simulated heart attack.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetics (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments
-
ECG monitoring equipment
-
Ischemia-reperfusion setup (e.g., coronary artery ligation)
-
NCX inhibitor and vehicle control
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct size measurement
Procedure:
-
Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Monitor ECG throughout the procedure.
-
Surgical Procedure: Perform a thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture to occlude the LAD. Successful occlusion is confirmed by changes in the ECG (e.g., ST-segment elevation). The duration of ischemia is typically 30-45 minutes.
-
Drug Administration: Administer the NCX inhibitor or vehicle control intravenously at a predetermined time before or during reperfusion.
-
Reperfusion: Release the suture to allow blood flow to return to the ischemic myocardium. The reperfusion period is typically 2-24 hours.
-
Assessment of Cardiac Function: Monitor hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular developed pressure) throughout the experiment.
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart, slice it, and stain with TTC. TTC stains viable myocardium red, while the infarcted area remains pale.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze hemodynamic data to assess functional recovery.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving NCX and a typical experimental workflow for screening NCX inhibitors.
References
- 1. KB-R7943, an inhibitor of the reverse Na+/Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. KB-R7943, an inhibitor of the reverse Na+ /Ca2+ exchanger, blocks N-methyl-D-aspartate receptor and inhibits mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sodium-calcium Exchanger (NCX) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. YM-244769 | NCX inhibitor | Probechem Biochemicals [probechem.com]
- 14. Inhibitory effect of YM-244769, a novel Na+/Ca2+ exchanger inhibitor on Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ORM-10103, a novel specific inhibitor of the Na+/Ca2+ exchanger, decreases early and delayed afterdepolarizations in the canine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. ORM-10103: a significant advance in sodium-calcium exchanger pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Novel Na+/Ca2+ Exchanger Inhibitor this compound Supports Coupled Function of Funny-Current and Na+/Ca2+ Exchanger in Pacemaking of Rabbit Sinus Node Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and characterization of ORM-11372, a novel inhibitor of the sodium-calcium exchanger with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. real.mtak.hu [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for ORM-10962: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of ORM-10962, a potent and highly selective sodium-calcium exchanger (NCX) inhibitor used in preclinical cardiovascular research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental health and safety protocols. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this potent, biologically active compound.
Summary of Key Information
While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, general safety protocols for handling potent research chemicals of unknown specific toxicity should be strictly followed. The precautionary principle dictates that this compound be treated as a hazardous substance.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 763926-98-3 | [1] |
| Molecular Formula | C27H29N3O4 | [1] |
| Appearance | Solid | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [2] |
| Known Hazards | Potent biological activity. Specific toxicity data is not readily available. Treat as a hazardous chemical. | N/A |
Step-by-Step Disposal Protocol
The proper disposal of this compound, both in its pure form and in solutions, is critical. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.[4]
-
For procedures that may generate dust or aerosols, such as weighing the powder, a fume hood should be used.
2. Waste Collection:
-
Solid Waste:
-
Collect any unused or expired this compound powder, as well as any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves), in a dedicated, sealable, and clearly labeled hazardous waste container.[5]
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless compatibility is confirmed.
-
3. Labeling:
-
Label the hazardous waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List all components of any solution (e.g., "this compound in DMSO")
-
An approximate concentration or quantity
-
The date of accumulation
-
4. Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for the disposal of chemical waste. Professional disposal services will ensure the material is handled and disposed of in an environmentally responsible and compliant manner.[5]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Signaling Pathways and Experimental Considerations
This compound is a potent inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining cellular calcium homeostasis, particularly in cardiomyocytes.[2] Its mechanism of action involves blocking the exchange of sodium and calcium ions across the cell membrane. Due to its high potency, even trace amounts of this compound can have significant biological effects. Therefore, thorough decontamination of all labware and surfaces that have come into contact with this compound is essential to prevent unintended experimental artifacts and ensure personnel safety. Standard laboratory detergents and solvents appropriate for the experimental setup should be used for cleaning, and all cleaning materials should be disposed of as hazardous waste.
References
Essential Safety and Operational Guide for Handling ORM-10962
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of ORM-10962, a potent and selective sodium-calcium exchanger (NCX) inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on established safety protocols for handling potent, small-molecule research compounds of unknown toxicity. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Hazard Identification and Risk Assessment
This compound is a high-potency research compound. In the absence of specific toxicity data, it must be treated as a potentially hazardous substance. The primary risks are associated with inhalation of aerosolized powder, dermal contact, and ingestion. A thorough risk assessment should be conducted before any handling of this compound.
Assumed Hazard Classification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | центр | Warning | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | ❗️ | Warning | Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 2A) | ❗️ | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | ❗️ | Warning | May cause respiratory irritation. |
Note: This classification is assumed based on general laboratory chemical safety principles and may be subject to change upon availability of a specific SDS.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double gloving provides additional protection against tears and contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of powders or aerosols. |
III. Safe Handling Procedures
A. Preparation and Weighing:
-
Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance inside the fume hood or a ventilated balance enclosure.
-
Spill Prevention: Use a disposable weighing paper or boat. Handle with care to avoid creating dust.
-
Solution Preparation: Prepare solutions within the fume hood. Add solvent slowly to the solid to avoid splashing.
B. Experimental Use:
-
Containment: Keep all containers with this compound sealed when not in use.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Transport: When moving solutions, use secondary containment (e.g., a beaker or bottle carrier).
IV. Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use appropriate absorbent material and PPE. Collect waste in a sealed container. For large spills, contact your institution's Environmental Health and Safety (EHS) department. |
V. Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
B. Container Labeling:
All hazardous waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: this compound
-
The primary hazard(s) (e.g., "Toxic")
-
The date of accumulation
C. Disposal Request:
Once the waste container is full, or in accordance with your institution's policies, submit a request for pickup to your EHS department.
VI. Visual Workflow Guides
Caption: PPE selection workflow for handling this compound.
Caption: Disposal workflow for this compound contaminated waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
